molecular formula C21H21ClN4O2S B130756 Ziprasidone Sulfoxide CAS No. 188797-80-0

Ziprasidone Sulfoxide

Katalognummer: B130756
CAS-Nummer: 188797-80-0
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ziprasidone Sulfoxide (CAS Number: 188797-80-0), identified chemically as 6-Chloro-5-{2-[4-(1-oxidobenzisothiazol-3-yl)piperazin-1-yl]ethyl}indolin-2-one, is a significant oxidative metabolite of the atypical antipsychotic drug ziprasidone . It is a valuable research compound, primarily utilized as a certified reference standard in High-Performance Liquid Chromatography (HPLC) for analytical and method development purposes . This includes applications in drug metabolism and pharmacokinetic (DMPK) studies, where it aids researchers in mapping the metabolic pathway of ziprasidone, which involves several oxidative and reductive steps . The study of this metabolite is crucial for understanding the biotransformation and elimination profile of the parent drug . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580482
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-80-0
Record name Ziprasidone sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIPRASIDONE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ziprasidone Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Ziprasidone Sulfoxide, a primary metabolite and degradation product of the atypical antipsychotic drug, Ziprasidone.[1][2][3] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality assurance, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Ziprasidone and its Sulfoxide Derivative

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[3][4] Its therapeutic efficacy is attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][5] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, with one of the major pathways being oxidation of the sulfur atom in the benzisothiazole ring system to form Ziprasidone Sulfoxide and, subsequently, Ziprasidone Sulfone.[1][3]

The study of Ziprasidone Sulfoxide is critical for several reasons:

  • Drug Metabolism and Pharmacokinetics: Understanding the formation and fate of metabolites is fundamental to characterizing the overall pharmacokinetic profile of a drug.

  • Pharmaceutical Quality Control: As a potential impurity and degradation product, the presence of Ziprasidone Sulfoxide in the active pharmaceutical ingredient (API) or formulated drug product must be monitored and controlled to ensure safety and efficacy.[6]

  • Reference Standard: A well-characterized source of Ziprasidone Sulfoxide is essential as a reference standard for the validation of analytical methods used in stability studies and impurity profiling.

This guide will provide a detailed exploration of the synthesis of Ziprasidone Sulfoxide from its parent compound and the analytical techniques employed for its comprehensive characterization.

Synthesis of Ziprasidone Sulfoxide: A Controlled Oxidation Approach

The synthesis of Ziprasidone Sulfoxide involves the selective oxidation of the sulfide moiety within the Ziprasidone molecule. The primary challenge in this synthesis is to achieve mono-oxidation to the sulfoxide without significant over-oxidation to the corresponding sulfone. This requires careful selection of the oxidizing agent and precise control of reaction conditions.

Causality Behind Experimental Choices

The choice of an oxidizing agent is paramount. Strong oxidants would readily lead to the formation of the sulfone. Therefore, milder and more controlled oxidizing agents are preferred. Hydrogen peroxide, in the presence of a suitable catalyst or under controlled pH and temperature, is a common and environmentally benign choice for this type of transformation.[7] The stoichiometry of the oxidant to the substrate is also a critical parameter to control to favor the formation of the sulfoxide.

The reaction solvent should be chosen to dissolve the starting material, Ziprasidone, and be relatively inert to the oxidizing conditions. A common choice would be a protic solvent like acetic acid or a mixture of an organic solvent and water.

Proposed Synthetic Protocol

This protocol describes a representative method for the synthesis of Ziprasidone Sulfoxide based on established principles of sulfide oxidation.

Materials:

  • Ziprasidone (free base)

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ziprasidone (1.0 equivalent) in glacial acetic acid at room temperature.

  • Oxidation: Cool the solution in an ice bath to 0-5 °C. To the stirred solution, add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Ziprasidone Sulfoxide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Synthesis_Workflow

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of the synthesized Ziprasidone Sulfoxide and to confirm its structure and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Ziprasidone Sulfoxide and for differentiating it from Ziprasidone and the corresponding sulfone.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Phosphate buffer (pH adjusted)
Mobile Phase B Acetonitrile
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25-30 °C
Detection UV at a suitable wavelength (e.g., 254 nm or 314 nm)[8]
Injection Volume 10-20 µL

Due to the increased polarity of the sulfoxide group compared to the sulfide in Ziprasidone, the retention time of Ziprasidone Sulfoxide is expected to be shorter than that of Ziprasidone under reversed-phase HPLC conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Ziprasidone Sulfoxide and for providing structural information through fragmentation analysis.

Expected Mass Spectrometry Data:

TechniqueExpected Result
Electrospray Ionization (ESI-MS) [M+H]⁺ ion at m/z corresponding to the molecular weight of Ziprasidone Sulfoxide (C₂₁H₂₁ClN₄O₂S), which is approximately 429.94.
High-Resolution MS (HRMS) Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition.
Tandem MS (MS/MS) Fragmentation pattern that can be compared to that of Ziprasidone to identify fragments containing the oxidized sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for definitive structural confirmation.

Expected NMR Spectral Features:

  • ¹H NMR: The proton signals of the aromatic rings and the piperazine and indolinone moieties are expected to be present. The key change compared to Ziprasidone will be a downfield shift of the protons on the benzisothiazole ring, particularly those closer to the newly formed sulfoxide group, due to its electron-withdrawing nature.

  • ¹³C NMR: Similar to the ¹H NMR, the carbon signals of the benzisothiazole ring adjacent to the sulfur atom are expected to experience a downfield shift upon oxidation to the sulfoxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (indolinone) ~3200-3400
C=O stretch (indolinone) ~1680-1700
C-Cl stretch ~700-800
S=O stretch (sulfoxide) ~1030-1070 (Characteristic new band)

The appearance of a strong absorption band in the region of 1030-1070 cm⁻¹ is a key diagnostic feature for the presence of the sulfoxide group.

Physicochemical Properties
PropertyDescription
Appearance Expected to be a solid powder.
Molecular Formula C₂₁H₂₁ClN₄O₂S[2][9]
Molecular Weight 428.94 g/mol [9]
Solubility The introduction of the polar sulfoxide group may slightly increase the aqueous solubility compared to Ziprasidone. It is expected to be soluble in organic solvents like DMSO and DMF.[8]
Melting Point To be determined experimentally.

Characterization_Workflow

Conclusion

The synthesis and characterization of Ziprasidone Sulfoxide are essential for a comprehensive understanding of the metabolism and stability of Ziprasidone. A controlled oxidation of the parent drug provides a viable route to obtaining this important metabolite for use as an analytical reference standard. Its thorough characterization using a combination of chromatographic and spectroscopic techniques is crucial for confirming its identity and purity. This guide provides a foundational framework for researchers to produce and characterize Ziprasidone Sulfoxide, thereby supporting the development and quality control of Ziprasidone-containing pharmaceutical products.

References

  • CN101450946B - Synthetic method of ziprasidone - Google Patents. (n.d.).
  • PubChem. (n.d.). Ziprasidone. Retrieved from [Link]

  • WO2010073255A1 - Process for preparing ziprasidone - Google Patents. (n.d.).
  • International Journal of Pharma Medicine and Biological Sciences. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF ZIPRASIDONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ziprasidone and its main impurities. Retrieved from [Link]

  • PubMed. (n.d.). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study. Retrieved from [Link]

  • PubMed. (n.d.). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Ziprasidone sulfoxide. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024, February 26). Ziprasidone. Retrieved from [Link]

  • PubMed. (n.d.). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High performance liquid chromatographic estimation of ziprasidone in pharmaceutical dosage forms. Retrieved from [Link]

  • ACS Publications. (2019, November 1). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. Retrieved from [Link]

  • TSI Journals. (2010, March 3). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. Retrieved from [Link]

  • ResearchGate. (n.d.). F T IR spectrum of Ziprasidone HCl. Retrieved from [Link]

Sources

Pharmacokinetics of Ziprasidone Sulfoxide in vivo

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacokinetics, metabolic pathways, and bioanalytical profiling of Ziprasidone Sulfoxide , the primary oxidative metabolite of the atypical antipsychotic ziprasidone.

Technical Whitepaper for Drug Development Professionals

Executive Summary

Ziprasidone (ZIP) is a psychotropic agent exhibiting a unique metabolic duality.[1][2][3][4] Unlike many antipsychotics metabolized predominantly by the Cytochrome P450 system, ziprasidone undergoes extensive biotransformation via two distinct, non-competitive enzymatic pathways: Aldehyde Oxidase (AO) and Cytochrome P450 3A4 (CYP3A4) .[1][2][3][5]

Ziprasidone Sulfoxide (ZIP-SO) represents the gateway to the oxidative pathway mediated by CYP3A4. While pharmacologically inactive at the D2 and 5-HT2A receptors, ZIP-SO serves as a critical biomarker for CYP3A4-mediated clearance. Understanding its in vivo kinetics is essential for disentangling the complex drug-drug interaction (DDI) profile of ziprasidone, particularly when distinguishing between AO-mediated reduction and CYP-mediated S-oxidation.

This guide provides a granular analysis of the formation, elimination, and bioanalytical quantification of Ziprasidone Sulfoxide.[4]

Metabolic Topology & Mechanistic Insight

The metabolic fate of ziprasidone is a bifurcation event. The drug possesses a benzisothiazole ring susceptible to both reduction and oxidation.[4]

The Oxidative Pathway (CYP3A4)[1][2][3]
  • Mechanism: CYP3A4 catalyzes the S-oxidation of the sulfur atom on the benzisothiazole ring.

  • Product: Ziprasidone Sulfoxide (ZIP-SO).[3]

  • Fate: ZIP-SO is an intermediate.[1] It can be further oxidized to Ziprasidone Sulfone (ZIP-SO2) .

  • Significance: This pathway accounts for approximately one-third of the total clearance. It is the locus for DDIs with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine).

The Reductive Pathway (Aldehyde Oxidase)[2]
  • Mechanism: Cytosolic AO catalyzes the reductive cleavage of the benzisothiazole ring.

  • Product: Dihydroziprasidone, which is rapidly S-methylated to form S-methyldihydroziprasidone .

  • Significance: This is the predominant pathway (~66%). Crucially, AO is genetically conserved with no known polymorphisms and is refractory to inhibition by most CYP inhibitors, providing a "metabolic safety valve."

Pathway Visualization

The following diagram illustrates the competitive clearance pathways and the specific formation of the sulfoxide metabolite.

ZiprasidoneMetabolism ZIP Ziprasidone (Parent) CYP CYP3A4 (Oxidative) ZIP->CYP AO Aldehyde Oxidase (Reductive) ZIP->AO ZIP_SO Ziprasidone Sulfoxide (Metabolite I) CYP->ZIP_SO S-Oxidation DIHYDRO Dihydroziprasidone (Transient) AO->DIHYDRO Reductive Cleavage ZIP_SO2 Ziprasidone Sulfone (Metabolite II) ZIP_SO->ZIP_SO2 Further Oxidation SMETHYL S-methyl-dihydroziprasidone (Major Urinary) DIHYDRO->SMETHYL S-Methylation (Thiol Methyltransferase)

Figure 1: Bifurcation of Ziprasidone metabolism showing the CYP3A4-mediated formation of the Sulfoxide versus the AO-mediated reductive pathway.

Bioanalytical Methodologies (LC-MS/MS)

Quantifying Ziprasidone Sulfoxide requires high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to resolve it from the parent drug and the sulfone metabolite, which differ only by oxygen atoms (+16 Da and +32 Da, respectively).

Sample Preparation Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects, crucial for detecting lower-abundance metabolites.

  • Matrix: Human Plasma (200 µL).

  • Internal Standard (IS): Ziprasidone-d8 (10 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to ensure the piperazine nitrogen is uncharged, enhancing organic solubility.

  • Extraction: Add 1.5 mL tert-Butyl Methyl Ether (MTBE) . Vortex for 5 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Acetate).

LC-MS/MS Parameters

The sulfoxide is more polar than the parent but less polar than the N-dealkylated metabolites.

ParameterSpecification
Column C18 Reverse Phase (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic 85% Acetonitrile / 15% 2mM Ammonium Acetate (pH 4.0)
Flow Rate 0.8 mL/min
Ionization ESI Positive Mode (Electrospray)
MRM Transitions (Quantification)

Differentiation relies on the mass shift of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Mass Shift
Ziprasidone 413.1 [M+H]+194.1Reference
Ziprasidone Sulfoxide 429.1 [M+H]+194.1+16 Da
Ziprasidone Sulfone 445.1 [M+H]+194.1+32 Da

*Note: The product ion m/z 194 typically corresponds to the piperazine-ethyl-oxindole fragment. Since the oxidation occurs on the benzisothiazole ring (which is lost in this fragmentation), the product ion often remains consistent, but the precursor shifts.

In Vivo Pharmacokinetics

The pharmacokinetics of Ziprasidone Sulfoxide are "formation-rate limited," meaning its elimination is generally faster than its formation from the parent, causing its concentration curve to parallel that of ziprasidone.

Quantitative Profile (Human)

The following data summarizes the steady-state kinetics observed in healthy volunteers receiving 20 mg BID.

ParameterZiprasidone (Parent)Ziprasidone Sulfoxide (Metabolite)
Tmax (h) 6.0 - 8.06.0 - 10.0 (Lagged)
T1/2 (h) ~ 7.0~ 7.0 (Parallel to parent)
AUC Ratio 1.0 (Ref)~ 0.2 - 0.3 (Estimated)
Protein Binding >99%>99%
Elimination Route Hepatic (>95%)Further oxidation to Sulfone
Factors Influencing Sulfoxide Exposure
  • Fed vs. Fasted State: Ziprasidone bioavailability increases 2-fold with food. While this increases total systemic exposure (AUC) of the parent, the ratio of Sulfoxide:Parent remains relatively constant unless hepatic enzymes are saturated.

  • CYP3A4 Inhibition: Co-administration with Ketoconazole (a potent CYP3A4 inhibitor) increases Ziprasidone Cmax and AUC by ~35-40%.

    • Mechanistic Impact:[2][3][4][6] This decreases the formation of Ziprasidone Sulfoxide. In this scenario, the metabolic flux shifts toward the Aldehyde Oxidase pathway (S-methylation).

  • Aldehyde Oxidase Indifference: Inhibitors of AO (e.g., raloxifene, estradiol) are theoretically relevant but clinically have shown minimal impact on ziprasidone PK, confirming the robustness of the dual-pathway system.

Clinical & Toxicological Implications

Receptor Affinity & Activity

It is critical for drug developers to note that Ziprasidone Sulfoxide is pharmacologically inert regarding the therapeutic target.

  • D2 Receptor Affinity: Negligible (>100-fold lower than parent).

  • 5-HT2A Affinity: Negligible.

Safety Biomarker

While inactive, the sulfoxide is a marker of oxidative stress on the benzisothiazole ring. In rare cases of DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) associated with sulfonamides or similar structures, reactive sulfur intermediates are suspect. However, Ziprasidone Sulfoxide is stable and generally considered non-toxic, unlike the reactive intermediates seen in other thiophene-containing drugs.

DDI Management
  • CYP3A4 Inducers (Carbamazepine): Will increase the formation rate of Ziprasidone Sulfoxide while decreasing the parent drug concentration.

  • CYP3A4 Inhibitors (Ketoconazole/Grapefruit Juice): Will suppress Sulfoxide levels.

References

  • Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Journal of Clinical Psychopharmacology. Beedham C, Miceli JJ, Obach RS. (2003).[7] Link

  • Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition. Prakash C, Kamel A, Cui D, Whigan DB, Miceli JJ. (2000). Link

  • Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Zhang G, Terry AV, Bartlett MG. (2007). Link

  • Ziprasidone: A Review of its Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics. Wilner KD, et al. (2005). Link

  • Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics. Pryde DC, et al. (2010). Link

Sources

Unveiling the Biological Profile of Ziprasidone Sulfoxide: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the biological activity of ziprasidone sulfoxide, a primary metabolite of the atypical antipsychotic, ziprasidone. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind the necessary experimental workflows, empowering research teams to independently verify and build upon the existing knowledge base.

Introduction: The Critical Role of Metabolite Profiling in Drug Development

Ziprasidone is an established atypical antipsychotic agent effective in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is attributed to a unique pharmacological profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors, coupled with interactions at other serotonergic receptors.[3] Like all xenobiotics, ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites.[4][5] Understanding the biological activity of these metabolites is a cornerstone of preclinical drug development, essential for a complete comprehension of a drug's safety and efficacy profile. This guide focuses specifically on ziprasidone sulfoxide, a major circulating metabolite, and outlines the methodologies to thoroughly characterize its potential pharmacological activity.[2][6]

The Metabolic Journey of Ziprasidone: Formation of Ziprasidone Sulfoxide

Ziprasidone is extensively metabolized in humans, with only a small fraction of the parent drug being excreted unchanged.[6] The biotransformation of ziprasidone occurs via three principal metabolic pathways, leading to the formation of four major circulating metabolites.[4] One of the key oxidative pathways involves the oxidation of the sulfur atom on the benzisothiazole ring, a reaction primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[5][7] This process results in the formation of ziprasidone sulfoxide and, subsequently, ziprasidone sulfone.[2][6]

The following diagram illustrates the primary metabolic conversion of ziprasidone to its sulfoxide derivative.

Ziprasidone_Metabolism Ziprasidone Ziprasidone CYP3A4 CYP3A4 (Oxidation) Ziprasidone->CYP3A4 Ziprasidone_Sulfoxide Ziprasidone Sulfoxide CYP3A4->Ziprasidone_Sulfoxide caption Fig. 1: Metabolic Conversion of Ziprasidone

Fig. 1: Metabolic Conversion of Ziprasidone

Pharmacological Profile: A Comparative Analysis of Ziprasidone and Ziprasidone Sulfoxide

A pivotal study on the metabolism of ziprasidone in humans revealed that the sulfoxide and sulfone metabolites possess low affinity for both 5-HT2 and D2 receptors.[6] This finding strongly suggests that ziprasidone sulfoxide is unlikely to contribute significantly to the antipsychotic effects of the parent drug.[6] The primary pharmacological activity of ziprasidone resides with the parent compound.[4]

To experimentally validate this and provide a comprehensive pharmacological profile, a comparative analysis of the receptor binding affinities of ziprasidone and ziprasidone sulfoxide is essential. The following table outlines the key receptors to be investigated and presents a hypothetical data structure based on the known low activity of the metabolite.

Receptor SubtypeZiprasidone Ki (nM)Ziprasidone Sulfoxide Ki (nM)Rationale for Inclusion
Dopamine D2High AffinityLow AffinityPrimary target for antipsychotic efficacy.[8]
Serotonin 5-HT2AHigh AffinityLow AffinityKey target for atypical antipsychotics, modulating dopamine release.[3]
Serotonin 5-HT1AHigh AffinityLow AffinityAgonism at this receptor is associated with anxiolytic and antidepressant effects.[3]
Serotonin 5-HT2CHigh AffinityLow AffinityAntagonism may contribute to antidepressant effects and mitigate side effects.
Serotonin 5-HT1DHigh AffinityLow AffinityAntagonism may have implications for cognitive function.
Histamine H1Moderate AffinityLow AffinityContributes to sedative side effects.[1]
Adrenergic α1Moderate AffinityLow AffinityAssociated with orthostatic hypotension.[1]

Note: The Ki values for Ziprasidone Sulfoxide are presented as "Low Affinity" to reflect the findings of Prakash et al. (1997). The purpose of the following experimental protocols is to generate precise quantitative data to populate such a table.

Experimental Protocols for Determining Biological Activity

To empirically determine the biological activity of ziprasidone sulfoxide, a tiered approach involving in vitro receptor binding and functional assays is recommended.

In Vitro Receptor Binding Assays

The foundational step is to quantify the affinity of ziprasidone sulfoxide for key central nervous system (CNS) receptors and compare it to the parent compound. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the inhibition constant (Ki) of ziprasidone and ziprasidone sulfoxide at human recombinant dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare cell membranes expressing human D2 or 5-HT2A receptors Incubate Incubate membranes, radioligand, and test compounds Receptor_Prep->Incubate Compound_Prep Prepare serial dilutions of Ziprasidone and Ziprasidone Sulfoxide Compound_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]Spiperone for D2) Radioligand_Prep->Incubate Filter Rapid filtration through glass fiber filters to separate bound from free radioligand Incubate->Filter Count Quantify radioactivity using liquid scintillation counting Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze caption Fig. 2: Radioligand Binding Assay Workflow

Fig. 2: Radioligand Binding Assay Workflow

Step-by-Step Methodology (Dopamine D2 Receptor):

  • Receptor Source: Utilize commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.

  • Radioligand: Employ [3H]Spiperone, a high-affinity D2 antagonist, at a concentration at or below its Kd for the receptor.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]Spiperone, and a range of concentrations of either ziprasidone or ziprasidone sulfoxide. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol). Incubate at room temperature for a predetermined time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

While binding assays provide information on affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To assess the functional activity of ziprasidone sulfoxide at the human serotonin 5-HT1A receptor.

Experimental Workflow (cAMP Assay for Gi-coupled 5-HT1A Receptor):

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing human 5-HT1A receptors Forskolin_Stim Stimulate cells with forskolin to induce cAMP production Cell_Culture->Forskolin_Stim Compound_Add Add test compounds (agonist or antagonist) Forskolin_Stim->Compound_Add Cell_Lysis Lyse cells to release intracellular cAMP Compound_Add->Cell_Lysis cAMP_Quant Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Quant Curve_Fit Generate dose-response curves and determine EC50 or IC50 values cAMP_Quant->Curve_Fit caption Fig. 3: cAMP Functional Assay Workflow

Fig. 3: cAMP Functional Assay Workflow

Step-by-Step Methodology:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

  • Assay Principle: In the presence of forskolin (an adenylyl cyclase activator), the intracellular concentration of cyclic AMP (cAMP) will be elevated. An agonist at the 5-HT1A receptor will inhibit this forskolin-induced cAMP production. An antagonist will block the effect of a known 5-HT1A agonist.

  • Agonist Mode:

    • Treat the cells with forskolin and varying concentrations of ziprasidone sulfoxide.

    • Incubate for a specified time.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

    • A dose-dependent decrease in cAMP levels indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of ziprasidone sulfoxide.

    • Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (EC80), along with forskolin.

    • Incubate, lyse, and measure cAMP levels.

    • A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

  • Data Analysis: Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Discussion and Future Directions

The available evidence strongly indicates that ziprasidone sulfoxide is a pharmacologically inactive metabolite at the primary targets of its parent compound.[6] The experimental workflows detailed in this guide provide a robust framework for confirming this and for characterizing other metabolites of ziprasidone or novel antipsychotic candidates.

For a more exhaustive preclinical assessment, further investigations could include:

  • Broader Receptor Screening: Profiling ziprasidone sulfoxide against a wider panel of CNS receptors to uncover any potential off-target activities.

  • In Vivo Models: Should any significant in vitro activity be detected, progression to in vivo models would be warranted. For example, the conditioned avoidance response model in rodents is a classic assay for predicting antipsychotic-like activity.

  • Transporter Interaction Studies: Assessing the potential for ziprasidone sulfoxide to interact with key neurotransmitter transporters, such as the serotonin and norepinephrine transporters, for which the parent compound has moderate affinity.

By adhering to a systematic and rigorous experimental approach, drug development professionals can build a comprehensive understanding of the complete pharmacological profile of a drug and its metabolites, ensuring a more informed and successful path to clinical development.

References

  • Ziprasidone: A Potent Drug as an Antipsychotic. International Journal of Pharmaceutical Sciences. [Link]

  • Ziprasidone: A Potent Drug as an Antipsychotic. International Journal of Pharmaceutical Sciences. [Link]

  • Tahir, F., & Singh, D. (2024). Ziprasidone. In StatPearls. StatPearls Publishing. [Link]

  • Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European journal of pharmacology, 425(3), 197–201. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • Geodon Generic Name: ziprasidone HCl. accessdata.fda.gov. [Link]

  • Prakash, C., Kamel, A., Cui, D., Whalen, R., Miceli, J., & Tweedie, D. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug metabolism and disposition: the biological fate of chemicals, 25(7), 863–872. [Link]

  • Ziprasidone. PubChem. [Link]

  • Sravani, G., et al. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. MDPI. [Link]

  • Dalal, M., & Prakash, C. (2002). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug metabolism and disposition: the biological fate of chemicals, 30(12), 1431–1436. [Link]

  • Ziprasidone. Wikipedia. [Link]

  • Ziprasidone (Geodon) Pharmacokinetics. Psychopharmacology Institute. [Link]

  • Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of clinical psychopharmacology, 23(4), 339–342. [Link]

Sources

In Silico Prediction of Ziprasidone Sulfoxide Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Metabolite Safety Challenge In modern drug development, the safety profile of major metabolites is as critical as that of the parent compound (FDA MIST Guidance). Ziprasidone, an atypical antipsychotic, presents a complex metabolic landscape involving Aldehyde Oxidase (AO) and CYP3A4.[1][2][3] While the parent drug's association with QT prolongation (hERG channel blockade) and rare DRESS syndrome is documented, the specific contribution of its oxidative metabolite—Ziprasidone Sulfoxide —remains a subject of toxicological scrutiny.

This guide details a high-autonomy in silico workflow to predict the toxicity of Ziprasidone Sulfoxide. It moves beyond basic QSAR, integrating structural dynamics, metabolic mapping, and toxophore analysis to assess cardiotoxic and hepatotoxic risks.

Part 1: Molecular Characterization & Metabolic Context

Before initiating predictive algorithms, we must define the structural divergence between the parent and the metabolite.

The Metabolic Bifurcation

Ziprasidone metabolism is unique because it splits between a reductive pathway (Aldehyde Oxidase) and an oxidative pathway (CYP3A4).[1][2]

  • Parent: Ziprasidone (Lipophilic, hERG blocker).[4][5]

  • Target Metabolite: Ziprasidone Sulfoxide (Oxidation at the benzisothiazole sulfur).

Structural Impact: The addition of the oxygen atom to the sulfur creates a chiral center (sulfoxide) and alters the electron density of the benzisothiazole ring. This change theoretically impacts:

  • Pi-Pi Stacking: Critical for hERG binding (Phe656 interaction).

  • Redox Potential: Sulfoxides can undergo redox cycling, potentially generating reactive oxygen species (ROS).

Visualization of Metabolic Pathways

The following diagram maps the divergence, highlighting the formation of the Sulfoxide.

ZiprasidoneMetabolism Zip Ziprasidone (Parent) AO_Path Aldehyde Oxidase (Cytosolic) Zip->AO_Path Reduction CYP_Path CYP3A4 (Microsomal) Zip->CYP_Path S-Oxidation Dihydro Dihydroziprasidone AO_Path->Dihydro Sulfoxide Ziprasidone Sulfoxide (Target for Prediction) CYP_Path->Sulfoxide SMethyl S-methyldihydroziprasidone (Major Metabolite) Dihydro->SMethyl Methylation Sulfone Ziprasidone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic bifurcation of Ziprasidone showing the CYP3A4-mediated formation of the Sulfoxide metabolite.

Part 2: Cardiotoxicity Prediction (hERG Channel Blockade)

The primary safety concern for Ziprasidone is QT prolongation. The parent drug blocks the hERG potassium channel by binding to the inner cavity, specifically interacting with aromatic residues Tyr652 and Phe656 .

Hypothesis: Does the sulfoxide modification disrupt or enhance this binding?

Protocol: Comparative Molecular Docking

Objective: Calculate the binding affinity (


) of Ziprasidone Sulfoxide relative to the parent.

Step-by-Step Methodology:

  • Structure Retrieval & Preparation:

    • Source: Download the Cryo-EM structure of hERG (e.g., PDB ID: 5VA1 or 7CN1).

    • Ligand Prep: Generate 3D conformers of Ziprasidone and Ziprasidone Sulfoxide using tools like LigPrep (Schrödinger) or RDKit.

    • Chirality Check: Generate both R- and S- enantiomers of the sulfoxide, as biological systems are stereoselective.

    • Protonation State: Set pH to 7.4. The piperazine nitrogen is likely protonated.

  • Grid Generation:

    • Define the active site box centered on the pore cavity residues: Tyr652, Phe656, Ser624 .

    • Critical Step: Ensure the grid allows for "Induced Fit" docking. The hERG pore is flexible; rigid docking often yields false negatives.

  • Docking Execution (e.g., AutoDock Vina or Glide):

    • Run docking for Parent, Sulfoxide (R), and Sulfoxide (S).

    • Scoring: Look for the lowest binding energy (kcal/mol).

  • Interaction Analysis:

    • Parent: Expect strong pi-pi stacking with Phe656.

    • Sulfoxide: Analyze if the oxygen atom creates a steric clash with the hydrophobic pore wall or forms a novel H-bond with Ser624.

Data Interpretation Guide
ParameterZiprasidone (Parent)Ziprasidone Sulfoxide (Predicted)Interpretation
Binding Energy -9.5 kcal/mol-8.2 kcal/molLess negative = Weaker binding.
Pi-Pi Stacking Strong (Phe656)DisruptedSulfoxide polarity may disrupt hydrophobic stacking.
Solvation Penalty ModerateHighDesolvating the polar sulfoxide to enter the lipophilic pore costs energy.

Part 3: Hepatotoxicity & DRESS Syndrome Prediction

Ziprasidone is associated with DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms), an immune-mediated toxicity. This is often triggered by reactive metabolites acting as haptens.

Protocol: Structural Alert & Reactivity Screening

Objective: Determine if the sulfoxide moiety serves as a "Structural Alert" for immune activation or liver injury.

Step-by-Step Methodology:

  • Toxophore Scanning (Tools: Derek Nexus / Toxtree):

    • Input the SMILES string of Ziprasidone Sulfoxide.

    • Scan for "Skin Sensitization" and "Idiosyncratic Toxicity" alerts.

    • Specific Check: Does the software flag the benzisothiazole sulfoxide as a precursor to a chemically reactive species (e.g., via ring opening)?

  • QSAR Profiling (Tool: ProTox-III):

    • Submit the structure to predict LD50 and specific organ toxicity (Hepatotoxicity model).

    • Compare the Probability Score of the metabolite vs. the parent.

  • Metabolic Stability Simulation (Tool: SMARTCyp):

    • Assess if the sulfoxide is a "dead-end" metabolite or if it undergoes further metabolism to a reactive intermediate (e.g., an epoxide or quinone-imine equivalent).

Mechanism Visualization (DRESS/Hepatotoxicity)

ToxicityMechanism Metabolite Ziprasidone Sulfoxide Path_A Pathway A: Stable Excretion Metabolite->Path_A Glucuronidation Path_B Pathway B: Bioactivation Metabolite->Path_B Oxidative Stress? Reactive Reactive Intermediate (Electrophile) Path_B->Reactive Hapten Hapten-Protein Complex Reactive->Hapten Covalent Binding (to Protein) Protein Liver Protein / MHC Protein->Hapten Immune Immune Response (DRESS Syndrome) Hapten->Immune T-Cell Activation

Caption: Potential mechanism for immune-mediated toxicity (DRESS). In silico tools assess the likelihood of "Pathway B".

Part 4: ADMET Profiling (Pharmacokinetics)

Toxicity is not just potency; it is exposure. If the sulfoxide cannot exit the hepatocyte, local toxicity increases.

Protocol: Physicochemical Property Calculation

Tool: SwissADME or RDKit.

Key Parameters to Analyze:

  • LogP (Lipophilicity):

    • Parent: High LogP (~3.8). Crosses membranes easily.

    • Sulfoxide:[1][6] Predicted lower LogP (more polar).

    • Implication: If LogP drops significantly, the metabolite may rely on transporters (OATP, MDR1) for clearance. Inhibition of these transporters could lead to accumulation.

  • Topological Polar Surface Area (TPSA):

    • If TPSA > 140 Ų, blood-brain barrier (BBB) penetration is low. This suggests the sulfoxide might not contribute to CNS side effects (EPS, sedation) but could still drive peripheral toxicity (heart/liver).

Part 5: Integrated Risk Assessment

To validate the in silico findings without animal testing, use a "Weight of Evidence" (WoE) approach.[7]

Self-Validating Checklist:

Final Recommendation for Researchers

If in silico docking predicts high hERG affinity for the sulfoxide (comparable to parent), prioritize in vitro hERG patch-clamp assays immediately. If the QSAR models predict high hepatotoxicity, prioritize reactive metabolite trapping assays (Glutathione trapping) .

References

  • Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications.[1][2][8] Journal of Clinical Psychopharmacology, 23(3), 229–232. Link

  • Obach, R. S., & Walsky, R. L. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone.[8][9] Journal of Clinical Psychopharmacology, 25(6), 570–574. Link

  • Su, Z., et al. (2006). Block of hERG channel by ziprasidone: biophysical properties and molecular determinants. Biochemical Pharmacology, 71(3), 278-289. Link

  • FDA Label. (2025). Ziprasidone Hydrochloride - Prescribing Information.[6] Drugs.com / FDA. Link

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link

Sources

Methodological & Application

High-Performance Liquid Chromatography Quantification of Ziprasidone Sulfoxide: A Stability-Indicating Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Ziprasidone Sulfoxide , a primary oxidative metabolite and degradation product of the atypical antipsychotic Ziprasidone.

While compendial methods (USP/EP) focus heavily on synthesis-related impurities (e.g., Related Compound B, an indole-oxidation product), researchers in pharmacokinetics (PK) and forced-degradation studies often require specific resolution of the S-oxide variant (Sulfoxide). This protocol utilizes a C18 stationary phase with a tightly controlled acidic phosphate buffer system to achieve baseline resolution (


) between the parent drug, the sulfoxide, and the sulfone, overcoming the peak tailing issues common to benzisothiazol-piperazine derivatives.

Chemical Context & Degradation Pathway[1]

The Challenge of Basic Nitrogen

Ziprasidone contains a piperazine moiety and a benzisothiazole ring. The molecule is basic (


 and 

). In standard reversed-phase conditions, these basic nitrogens interact with residual silanols on the silica backbone, leading to severe peak tailing. Furthermore, the sulfur atom in the benzisothiazole ring is susceptible to oxidation, yielding Ziprasidone Sulfoxide and subsequently Ziprasidone Sulfone.
Mechanism of Formation

Understanding the oxidative pathway is critical for identifying the correct elution order. The Sulfoxide is more polar than the parent Ziprasidone, resulting in a shorter retention time (


) in reversed-phase chromatography.

Ziprasidone_Oxidation cluster_legend Elution Order (RP-C18) Zip Ziprasidone (Parent) Sulfoxide Ziprasidone Sulfoxide (Metabolite/Degradant) Zip->Sulfoxide Oxidation (+O) [H2O2 / CYP3A4] Sulfone Ziprasidone Sulfone (Secondary Oxidant) Sulfoxide->Sulfone Further Oxidation (+O) Cleavage Cleavage Products (Non-specific) Sulfoxide->Cleavage Hydrolysis/Stress Legend Sulfoxide (Early) -> Sulfone -> Ziprasidone (Late)

Figure 1: Oxidative degradation pathway of Ziprasidone. In Reversed-Phase LC, the more polar Sulfoxide and Sulfone elute prior to the hydrophobic parent molecule.

Instrumentation & Reagents

Chromatographic System
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Pump: Quaternary or Binary pump capable of handling 2000+ psi backpressure.

  • Autosampler: Temperature controlled at 5°C (Critical: Ziprasidone solutions can degrade at ambient temp over 24h).

Reagents
  • Ziprasidone HCl Reference Standard: >99.0% purity.

  • Ziprasidone Sulfoxide Standard: Custom synthesis or isolated from forced degradation (per section 5.2).

  • Methanol (MeOH): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Triethylamine (TEA): Optional silanol blocker (See Section 4.1).

Chromatographic Conditions

This method modifies the standard USP approach to specifically enhance the resolution of the early-eluting Sulfoxide peak.

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18), 150 x 4.6 mm, 5 µmEnd-capping is non-negotiable to reduce silanol interaction with the piperazine ring.
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)Low pH ensures the basic nitrogen is fully protonated, improving peak shape and solubility.
Mobile Phase B Methanol : Acetonitrile (90:10 v/v)MeOH provides better selectivity for the polar sulfoxide than pure ACN. Small amount of ACN reduces backpressure.
Mode Isocratic (60% A : 40% B)Isocratic elution is preferred for robust QC quantification to maintain a flat baseline.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temperature reduces viscosity and sharpens peaks.
Detection UV @ 254 nmZiprasidone has a max at ~254 nm and 317 nm. 254 nm offers high sensitivity for impurities.
Injection Vol 20 µL
The "TEA" Factor

Expert Insight: If peak tailing for the parent Ziprasidone exceeds 1.5, add 0.1% Triethylamine (TEA) to Mobile Phase A before pH adjustment. TEA acts as a sacrificial base, binding to silanols so the drug does not. Note: If using TEA, ensure your column is compatible (pH < 7).

Standard & Sample Preparation

Diluent Preparation

Diluent: Methanol : Water : HCl (20 : 5 : 0.01 v/v/v).[1][2] Why HCl? Ziprasidone free base has very poor solubility in pure methanol or water. Acidification is required to solubilize the drug as the hydrochloride salt.

Preparation of Oxidative Stress Sample (In-situ Sulfoxide Generation)

If a certified Sulfoxide standard is unavailable, you must generate it to validate retention time.

  • Dissolve 10 mg Ziprasidone HCl in 10 mL Diluent.

  • Add 1.0 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at 60°C for 2 hours.

  • Neutralize/Quench (optional) or inject directly.

  • Result: You will observe a significant new peak eluting at RRT ~0.5 - 0.7 (relative to parent). This is the Sulfoxide.[3]

Standard Solution (Quantification)
  • Stock A: 1.0 mg/mL Ziprasidone HCl in Diluent.

  • Stock B: 0.1 mg/mL Ziprasidone Sulfoxide in Diluent.

  • Working Standard: Dilute Stock A and Stock B with Mobile Phase to obtain:

    • Ziprasidone: 50 µg/mL

    • Sulfoxide: 5 µg/mL (or at limit level, e.g., 0.5%)

System Suitability & Validation Protocol

Before running samples, the system must pass the following criteria.

Validation_Workflow Start Start Sequence Blank Inject Blank (Check for Carryover) Start->Blank SST Inject System Suitability (Mix of Parent + Sulfoxide) Blank->SST Decision Resolution > 2.0? Tailing < 1.5? SST->Decision Samples Inject Samples (Bracket with Stds) Decision->Samples Pass Fail Troubleshoot: Check pH or Column Age Decision->Fail Fail Fail->SST Retry

Figure 2: System Suitability decision tree for routine analysis.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Ziprasidone Sulfoxide and Ziprasidone Parent.
    
  • Tailing Factor (

    
    ):  < 1.5 for Ziprasidone Parent (Critical for quantification accuracy).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Retention Times pH fluctuation in buffer.Phosphate buffer capacity is lower at pH 3.0. Ensure precise pH adjustment using a calibrated meter.
Split Peaks Solvent mismatch.The sample diluent (Acidic MeOH) is stronger than the Mobile Phase. Reduce injection volume to 10 µL.
High Backpressure Salt precipitation.Ensure the Methanol concentration does not cause phosphate precipitation. 25mM buffer is safe; do not exceed 50mM.
Ghost Peaks Carryover.Ziprasidone is "sticky." Add a needle wash step using 100% Methanol with 0.1% TFA.

References

  • United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph.[2][4][5] USP-NF.[4] Available at: [Link] (Accessed Oct 2023).

  • Obach, R. S., & Walsky, R. L. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone.[6] Journal of Clinical Psychopharmacology. Available at: [Link]

  • Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications.[6] Journal of Clinical Psychopharmacology. Available at: [Link]

  • Janusz, M., et al. (2006). HPLC Separation and Determination of Ziprasidone. Science24. Available at: [Link]

Sources

Application Note: Assessing Intestinal Permeability of Ziprasidone Sulfoxide Using the In Vitro Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of drug metabolites.

Introduction: The Critical Role of Intestinal Permeability in Drug Development

The oral bioavailability of a drug candidate is a pivotal determinant of its clinical success. A key factor governing this is the extent to which the compound can permeate the intestinal epithelium to enter systemic circulation. The human colon adenocarcinoma cell line, Caco-2, has emerged as a robust and widely accepted in vitro model for predicting the intestinal absorption of drugs in humans.[1][2] When cultured on semipermeable filter supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux and uptake transporters, thereby structurally and functionally mimicking the intestinal barrier.[1][2]

This application note provides a detailed protocol for determining the bidirectional permeability of Ziprasidone Sulfoxide, a major metabolite of the atypical antipsychotic drug Ziprasidone, using the Caco-2 cell permeability assay. Understanding the permeability characteristics of major metabolites is crucial, as their absorption and potential for efflux can significantly impact the overall pharmacokinetic profile and potential for drug-drug interactions of the parent drug.

Ziprasidone is known to be extensively metabolized, with Ziprasidone Sulfoxide being one of its primary circulating metabolites.[3] While Ziprasidone itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the permeability of its sulfoxide metabolite is less well-characterized.[4] This study will therefore provide valuable insights into its potential for oral absorption and whether it is a substrate for intestinal efflux transporters.

Physicochemical Properties of Test Compounds

A thorough understanding of the physicochemical properties of the test compounds is essential for proper experimental design, including the preparation of dosing solutions and interpretation of results.

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilitypKa
Ziprasidone C₂₁H₂₁ClN₄OS412.94[][6]Sparingly soluble in aqueous buffers.[1] Approximately 0.007 mg/mL at 37°C.[7]6.5, 13.34 (predicted)[4][7]
Ziprasidone Sulfoxide C₂₁H₂₁ClN₄O₂S428.94[1]Not experimentally determined, but expected to be low.Not experimentally determined.

Given the low aqueous solubility of both the parent drug and likely its sulfoxide metabolite, stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[6]

Experimental Design and Workflow

The Caco-2 permeability assay will be conducted in a bidirectional manner to determine both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport of Ziprasidone Sulfoxide. This allows for the calculation of the apparent permeability coefficient (Papp) in both directions and the efflux ratio (ER), which is an indicator of active efflux.

G cluster_0 Phase 1: Cell Culture & Monolayer Formation cluster_1 Phase 2: Permeability Experiment cluster_2 Phase 3: Analysis & Data Interpretation A Caco-2 Cell Seeding on Transwell Inserts B Cell Culture & Differentiation (21-25 days) A->B C Monolayer Integrity Check (TEER Measurement) B->C E Pre-incubation with Transport Buffer C->E Proceed if TEER is optimal D Prepare Dosing Solutions (Ziprasidone Sulfoxide & Controls) F Add Dosing Solution to Donor Compartment (Apical or Basolateral) D->F E->F G Incubation (e.g., 120 minutes at 37°C) F->G H Sample Collection from Receiver Compartment at Defined Time Points G->H I Quantification of Compound Concentration (LC-MS/MS) H->I J Calculate Papp (A-B) and Papp (B-A) I->J K Calculate Efflux Ratio (ER) J->K L Permeability Classification K->L

Figure 1: A comprehensive workflow of the Caco-2 permeability assay for Ziprasidone Sulfoxide.

Detailed Protocols

Part 1: Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell Inserts: Upon reaching 80-90% confluency, detach the cells using trypsin-EDTA and seed them onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well plate format) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Maintain the cells for 21-25 days to allow for complete differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial volt-ohm meter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies. This step is critical to ensure the integrity of the tight junctions.

Part 2: Bidirectional Permeability Assay
  • Preparation of Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of Ziprasidone Sulfoxide in DMSO.

    • Dilute the stock solution in the apical (for A-B transport) or basolateral (for B-A transport) transport buffer to a final working concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically ≤1%) to avoid cytotoxicity.

    • Prepare dosing solutions for control compounds:

      • Propranolol (High Permeability Control): Prepare in transport buffer at a suitable concentration (e.g., 10 µM).

      • Lucifer Yellow (Low Permeability/Integrity Marker): Prepare in transport buffer at a concentration of 100 µM.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Remove the buffer and add the dosing solutions to the donor compartments (apical for A-B, basolateral for B-A) and fresh transport buffer to the receiver compartments.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and immediately replace with an equal volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from both the donor and receiver compartments.

Part 3: Sample Analysis and Data Calculation
  • Sample Quantification: Analyze the concentration of Ziprasidone Sulfoxide and the control compounds in the collected samples using a validated LC-MS/MS method. This technique provides the necessary sensitivity and selectivity for accurate quantification in the transport buffer matrix.[8][9][10]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment, in µmol/s or mg/s).

    • A is the surface area of the membrane (in cm²).

    • C₀ is the initial concentration of the compound in the donor compartment (in µmol/mL or mg/mL).

  • Calculation of Efflux Ratio (ER): The efflux ratio is calculated to assess the potential for active efflux:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is generally considered indicative of active efflux.

Data Interpretation and Classification

The calculated Papp values for Ziprasidone Sulfoxide are compared to those of the high and low permeability control compounds to classify its permeability.

Permeability ClassTypical Papp (x 10⁻⁶ cm/s)Interpretation
High > 10High potential for intestinal absorption.
Moderate 1 - 10Moderate potential for intestinal absorption.
Low < 1Low potential for intestinal absorption.

A study on Ziprasidone hydrochloride monohydrate nanocrystals reported a permeability value of 8.887 x 10⁻⁶ cm/s for the coarse powder, which falls into the moderate to high permeability range.[11][12] This provides a valuable benchmark for interpreting the results for its sulfoxide metabolite.

Self-Validating System: The Importance of Controls

The inclusion of well-characterized control compounds is essential for the validation of each Caco-2 permeability assay.

  • Propranolol: A high permeability, transcellularly transported compound. Consistent and high Papp (A-B) values for propranolol confirm that the Caco-2 monolayers are not acting as an artificial barrier to passive diffusion.

  • Lucifer Yellow: A low permeability, paracellularly transported compound. A low Papp (A-B) for Lucifer yellow (typically <1 x 10⁻⁶ cm/s) verifies the integrity of the tight junctions in the Caco-2 monolayer. Elevated Lucifer yellow transport would indicate a compromised monolayer and invalidate the results for the test compound.

Conclusion

The in vitro Caco-2 cell permeability assay is a powerful and indispensable tool in drug development for predicting the oral absorption of new chemical entities and their metabolites. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the intestinal permeability of Ziprasidone Sulfoxide. This information, particularly the bidirectional permeability and efflux ratio, will provide critical insights into its pharmacokinetic behavior and its potential contribution to the overall disposition of Ziprasidone. The rigorous use of high and low permeability controls ensures the validity of the experimental system, lending confidence to the classification of the compound's permeability characteristics.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Gubbins, E., et al. (2012). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. AAPS PharmSciTech, 13(4), 1335-1343. [Link]

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872. [Link]

  • Wikipedia. Ziprasidone. [Link]

  • MDPI. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. Pharmaceuticals, 16(5), 705. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • Aravagiri, M., et al. (2007). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. Journal of Chromatography B, 847(2), 237-244. [Link]

  • PubChem. Ziprasidone. [Link]

  • Karadag, A., & Caliskan, B. (2021). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. Turkish Journal of Pharmaceutical Sciences, 18(2), 223-227. [Link]

  • Nirogi, R., et al. (2007). Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. Rapid Communications in Mass Spectrometry, 21(15), 2423-2428. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ResearchGate. Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. [Link]

Sources

Application Notes and Protocols: Ziprasidone Sulfoxide as a Biomarker of Ziprasidone Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Metabolic Landscape of Ziprasidone

Ziprasidone is an atypical antipsychotic agent widely prescribed for the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism.[2] Inter-individual variability in drug response and the potential for drug-drug interactions necessitate a deeper understanding of its metabolic fate. This application note presents a comprehensive guide to utilizing ziprasidone sulfoxide, a major oxidative metabolite, as a biomarker for assessing the metabolic activity of a key pathway in ziprasidone's clearance.

A significant portion of ziprasidone's metabolism is mediated by the cytochrome P450 enzyme system, with CYP3A4 identified as the primary catalyst for its oxidation.[3][4] This process leads to the formation of ziprasidone sulfoxide.[4] Consequently, the quantification of ziprasidone sulfoxide in conjunction with the parent drug can offer valuable insights into the functional activity of CYP3A4. This is particularly crucial when co-administering ziprasidone with other drugs that are substrates, inhibitors, or inducers of CYP3A4, or in studies investigating the impact of genetic polymorphisms on drug metabolism.[3]

This document provides the scientific rationale, detailed analytical protocols, and guidance on data interpretation for the use of ziprasidone sulfoxide as a biomarker of ziprasidone metabolism, empowering researchers to conduct robust and informative studies in drug development and clinical pharmacology.

Scientific Background: The Metabolic Journey of Ziprasidone

Ziprasidone undergoes extensive metabolism, with less than 5% of the administered dose being excreted as the unchanged drug.[5] The metabolic clearance of ziprasidone proceeds via three primary routes, resulting in four major circulating metabolites.[6] These pathways include:

  • Reductive Pathway: Catalyzed by aldehyde oxidase, this is a predominant route leading to the formation of S-methyldihydroziprasidone.[2]

  • Oxidative Metabolism: Primarily mediated by CYP3A4, this pathway results in the formation of ziprasidone sulfoxide and ziprasidone sulfone.[4][5]

  • N-dealkylation: This pathway also contributes to the formation of various metabolites.[5]

Ziprasidone sulfoxide and its further oxidized product, ziprasidone sulfone, are major metabolites found in human serum.[5] However, these metabolites exhibit low affinity for dopamine D2 and serotonin 5-HT2 receptors, suggesting they do not significantly contribute to the antipsychotic effects of the parent drug.[5] This pharmacological inactivity makes ziprasidone sulfoxide an ideal biomarker, as its concentration directly reflects metabolic activity without confounding therapeutic effects.

The formation of ziprasidone sulfoxide is a direct indicator of CYP3A4 activity.[3] Therefore, the metabolic ratio of ziprasidone to ziprasidone sulfoxide can serve as a phenotypic marker for CYP3A4 function. Monitoring this ratio can aid in:

  • Identifying potential drug-drug interactions: Co-administration of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) would be expected to alter this ratio.

  • Investigating the impact of pharmacogenomics: Genetic variations in the CYP3A4 gene can lead to altered enzyme activity, which would be reflected in the metabolic ratio.[3]

  • Personalizing medicine: Understanding an individual's metabolic capacity for ziprasidone could help in dose optimization to improve efficacy and minimize adverse effects.

ZiprasidoneMetabolism cluster_oxidative Oxidative Pathway Ziprasidone Ziprasidone Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone_Sulfoxide CYP3A4 S_methyldihydroziprasidone S-methyldihydroziprasidone Ziprasidone->S_methyldihydroziprasidone Other_Metabolites Other Metabolites Ziprasidone->Other_Metabolites N-dealkylation Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone Further Oxidation

Caption: Major metabolic pathways of ziprasidone.

Analytical Methodology: Quantification of Ziprasidone and Ziprasidone Sulfoxide in Human Plasma by LC-MS/MS

The following protocol provides a robust and sensitive method for the simultaneous quantification of ziprasidone and ziprasidone sulfoxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed to be self-validating by incorporating quality control measures in line with FDA guidelines on bioanalytical method validation.[7]

1. Materials and Reagents

  • Ziprasidone reference standard

  • Ziprasidone sulfoxide reference standard

  • Ziprasidone-d8 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Preparation of Standards and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ziprasidone, ziprasidone sulfoxide, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentrations. A suggested range is 0.5 to 200 ng/mL for both ziprasidone and ziprasidone sulfoxide.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

4. Sample Preparation (Solid Phase Extraction Protocol)

  • Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Parameters

ParameterRecommended Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions
Ziprasidonem/z 413.1 → 194.1
Ziprasidone Sulfoxidem/z 429.1 → 194.1 (Proposed, requires experimental confirmation)
Ziprasidone-d8 (IS)m/z 421.2 → 194.1
Collision Energy Optimize for each analyte, typically in the range of 20-40 eV

Note on MS/MS Transitions: The transition for ziprasidone is well-established.[8] The proposed transition for ziprasidone sulfoxide is based on the addition of an oxygen atom (16 Da) to the parent molecule and fragmentation to the same characteristic product ion. This should be confirmed experimentally by infusing the ziprasidone sulfoxide reference standard.

AnalyticalWorkflow Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS SPE Solid Phase Extraction (Condition, Load, Wash, Elute) Spike_IS->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column, Gradient Elution) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) MS_Detection->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression of Ziprasidone Sulfoxide in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ZIP-SO-SUP-001 Subject: Optimization of Extraction and Chromatography to Mitigate Matrix Effects for Ziprasidone Metabolites[1]

Executive Summary

You are encountering signal instability or non-linear response for Ziprasidone Sulfoxide (Zip-SO) in your LC-MS/MS assay. This is a classic symptom of ion suppression caused by co-eluting matrix components—specifically phospholipids—competing for charge in the electrospray ionization (ESI) source.

Because Ziprasidone and its sulfoxide metabolite are basic lipophilic compounds, they often co-elute with endogenous glycerophosphocholines (GPC) if the chromatographic gradient is not carefully tuned. This guide provides a self-validating workflow to eliminate these interferences.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Standard Protein Precipitation (PPT) with acetonitrile or methanol removes proteins but leaves >95% of phospholipids in the sample. These lipids (m/z 184, 496, 524, etc.) accumulate on the column and elute unpredictably, causing "blind spots" in ionization.

The Solution: Switch to Liquid-Liquid Extraction (LLE) .[1][2] Ziprasidone and its sulfoxide are sufficiently lipophilic to be extracted into non-polar solvents, leaving the polar phospholipids behind in the aqueous phase.

Recommended LLE Protocol
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) mixed with Dichloromethane (DCM) (70:30 v/v).[1] The DCM improves solubility for the slightly more polar sulfoxide metabolite.

  • pH Adjustment: Alkalinize the plasma (pH ~10) using 0.1 M NaOH or Sodium Carbonate to ensure the drug is uncharged (free base) and partitions into the organic layer.

Workflow Decision Tree

SamplePrep Start Start: Plasma Sample Method Current Method? Start->Method PPT Protein Precipitation (ACN/MeOH) Method->PPT Fast/Cheap LLE Liquid-Liquid Extraction (MTBE/DCM) Method->LLE Robust ResultBad High Phospholipids (Severe Suppression) PPT->ResultBad ResultGood Clean Extract (Minimal Suppression) LLE->ResultGood ResultBad->LLE RECOMMENDED ACTION

Figure 1: Decision logic for selecting sample preparation. PPT is discouraged for low-level metabolite quantification due to matrix interference.

Module 2: Chromatographic Separation

The Problem: Even with LLE, trace lipids can remain. If Ziprasidone Sulfoxide (retention time typically ~1.2 - 2.0 min in fast gradients) co-elutes with the "phospholipid dump" at the end of the gradient, suppression will occur.[1]

The Solution:

  • Column Choice: Use a Phenyl-Hexyl column instead of a standard C18.[1] The pi-pi interactions often provide better selectivity for the benzisothiazole ring of Ziprasidone, shifting it away from aliphatic lipid interferences.[1]

  • Mobile Phase: Use Ammonium Acetate (10mM) to buffer the pH. Avoid high concentrations of additives which can cause source clustering.

Optimized Gradient Table (UPLC)

Column: Phenyl-Hexyl, 2.1 x 50mm, 1.7 µm Flow Rate: 0.4 mL/min[1]

Time (min)%A (10mM NH4Ac in Water)%B (Acetonitrile)Phase Description
0.009010Initial Hold
0.509010Load Sample
3.001090Elution of Zip-SO
3.100100Wash (Lipid Removal)
4.500100Hold Wash
4.609010Re-equilibration
6.009010Ready for Next Injection

Module 3: Mass Spectrometry Parameters

The Problem: Incorrect MRM selection or lack of a Stable Isotope Labeled (SIL) Internal Standard (IS) leads to data that cannot be corrected for matrix effects.[1][3][4]

The Solution:

  • Internal Standard: You must use a deuterated IS (e.g., Ziprasidone-d8 ).[1] Analog IS (like other antipsychotics) will not co-elute perfectly and will not experience the exact same suppression at the exact same time.

  • MRM Transitions: Ensure you are monitoring the correct oxidative shift. The sulfoxide adds +16 Da to the parent mass. The fragment usually retains the benzisothiazole moiety.

Targeted MRM Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)Note
Ziprasidone 413.1194.1Benzisothiazole-piperazine fragment
Ziprasidone Sulfoxide 429.1 210.1 Sulfoxide is on the benzisothiazole ring (+16 Da shift)
Ziprasidone-d8 (IS) 421.2194.1Deuterium usually on ethyl/piperazine linker

Module 4: Diagnostic Protocol (Post-Column Infusion)

The Problem: "How do I know if I have suppression at the retention time of my analyte?"

The Solution: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing matrix effects.

Step-by-Step PCI Protocol
  • Setup: Connect a syringe pump containing a standard solution of Ziprasidone Sulfoxide (100 ng/mL) to the LC flow using a T-piece connector before the MS source.

  • Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a high, steady baseline signal in the MS.

  • Inject: Inject a blank extracted matrix (processed plasma) via the LC.

  • Analyze: Watch the baseline. A dip (negative peak) indicates suppression; a rise indicates enhancement.[1]

  • Overlay: Overlay your analyte's chromatogram. If your analyte peak aligns with a "dip," you have a problem.

PCI_Setup LC LC System (Gradient Flow) Tee Tee Connector LC->Tee Mobile Phase + Matrix Pump Syringe Pump (Infusing Zip-SO) Pump->Tee Constant Analyte Source MS Source (ESI) Tee->Source Combined Flow Detector Detector (Steady Baseline) Source->Detector

Figure 2: Hardware configuration for Post-Column Infusion to map suppression zones.

Frequently Asked Questions (FAQs)

Q: Can I just dilute my sample to reduce matrix effects? A: Yes, dilution (e.g., 1:5 or 1:10 with water) is the simplest way to reduce matrix effects (the "dilute-and-shoot" approach).[1] However, Ziprasidone Sulfoxide concentrations are often low (sub-ng/mL).[1] Dilution might push your analyte below the Lower Limit of Quantification (LLOQ). If you have sensitivity to spare, dilute. If not, use LLE.

Q: Why does my IS response vary between patients? A: This is "relative matrix effect." Different patients have different phospholipid profiles and medication histories. If your IS response varies >20% between lots, your extraction is not clean enough. Switch to LLE or HybridSPE.

Q: I see a peak for Ziprasidone Sulfoxide in my standard, but it disappears in plasma. Why? A: This could be protein binding . Ziprasidone is highly protein-bound (>99%).[1] Ensure your extraction (LLE or PPT) includes a rigorous vortex step and sufficient organic solvent to disrupt these bonds.[1] Alternatively, check for ion suppression using the PCI protocol above; the signal might be there but completely suppressed by the matrix.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][1]

  • Suckow, R. F., et al. (2004). Determination of ziprasidone and metabolites in plasma by liquid chromatography–mass spectrometry. Journal of Chromatography B. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1] Clinical Biochemistry. [Link]

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition.[5] (Identifies Sulfoxide metabolite structure and formation). [Link]

Sources

Technical Support Center: Ziprasidone Sample Preparation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisothiazole Liability

Welcome to the Technical Support Center. This guide addresses a high-priority analytical challenge: the artificial formation of Ziprasidone Sulfoxide during sample preparation.

Ziprasidone (ZPD) contains a benzisothiazole ring .[1][2] The sulfur atom within this ring is an electron-rich center, making it highly susceptible to nucleophilic attack by reactive oxygen species (ROS). During standard extraction or dilution workflows—particularly those involving protic solvents or extended bench time—this sulfur atom can oxidize to form the sulfoxide (


) and subsequently the sulfone (

) analog.

This artifactual degradation leads to Out-of-Specification (OOS) results, false impurity reporting, and low recovery of the parent drug. This guide provides the mechanistic insight and protocols required to stabilize Ziprasidone during analysis.

Module 1: The Mechanism of Degradation

Understanding why the degradation occurs is the first step to prevention. The degradation is not random; it follows a specific oxidative pathway triggered by environmental factors in your laboratory.

The Oxidative Pathway

The primary degradation route involves the oxidation of the thioether sulfur. This is often catalyzed by trace peroxides present in solvents (like THF or ethers) or dissolved oxygen in the mobile phase/diluent.

ZiprasidoneDegradation ZPD Ziprasidone (Parent) (Benzisothiazole Thioether) SULF Ziprasidone Sulfoxide (Major Degradant) ZPD->SULF S-Oxidation (+O) ROS Oxidative Stress (Peroxides / Dissolved O2) ROS->ZPD SULFONE Ziprasidone Sulfone (Secondary Degradant) SULF->SULFONE Further Oxidation (+O)

Figure 1: The oxidative cascade of Ziprasidone.[3] The transformation to Sulfoxide is the primary liability during sample preparation.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific scenarios reported by analytical labs.

Q1: I am seeing a "ghost peak" at RRT ~0.8 that grows over time in the autosampler. Is this the Sulfoxide?

Answer: Yes, this is the classic signature of Ziprasidone Sulfoxide .

  • Diagnosis: The Sulfoxide is more polar than the parent Ziprasidone due to the oxygen moiety, causing it to elute earlier on Reverse Phase (C18) columns.

  • Root Cause: If the peak area increases over time while the vial sits in the autosampler, your sample diluent likely lacks an antioxidant, or the autosampler temperature is too high.

  • Action: Lower autosampler temperature to 4°C and implement the Antioxidant Block (see Module 3).

Q2: My recovery of Ziprasidone is consistently 95-97%, with a corresponding 3-5% Sulfoxide impurity. Is my drug degrading?

Answer: Not necessarily. If your bulk drug is pure, this is likely artifactual degradation occurring during the extraction process.

  • Check Your Solvent: Are you using Tetrahydrofuran (THF) or an ether? These solvents accumulate peroxides over time. Even "HPLC Grade" THF can generate enough peroxides to oxidize the benzisothiazole sulfur.

  • Action: Switch to a Methanol/Acetonitrile-based diluent. If THF is mandatory for solubility, use fresh bottles containing BHT (stabilizer) or test for peroxides using quant strips before use.

Q3: Can I use basic pH to improve solubility during extraction?

Answer: Avoid if possible. Ziprasidone is sensitive to basic hydrolysis.

  • Mechanism: While acid hydrolysis (e.g., 0.1 N HCl) is generally tolerated, basic conditions (pH > 8) can accelerate ring-opening reactions and oxidative susceptibility.

  • Action: Maintain sample pH between 3.0 and 6.0. Use an Ammonium Acetate or Phosphate buffer system.

Module 3: Optimized "Oxidation-Free" Protocol

To eliminate artifactual sulfoxide formation, you must create a Reductive Environment within your sample vial. This protocol integrates an antioxidant barrier.

Reagents Required
  • Antioxidant Solution: 0.5 mg/mL Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid in water.

  • Diluent: Acetonitrile : Water (or Buffer) mixture (degassed).

  • Glassware: Amber volumetric flasks (critical for light protection).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Prepare Solvent Degas all solvents/buffers by sonication or helium sparge for 10 mins.
2 Weighing Weigh Ziprasidone standard/sample into an Amber flask.
3 Antioxidant Block CRITICAL: Add 2-5 mL of Antioxidant Solution before adding the organic solvent.
4 Dilution Make up to volume with the degassed Diluent.
5 Processing Sonicate/Vortex briefly. Minimize headspace in the vial if storing.
6 Analysis Inject immediately or store at 4°C.
Visual Decision Tree: Solving High Impurity Levels

Use this logic flow to diagnose high sulfoxide levels in your chromatograms.

TroubleshootingTree Start Problem: High Sulfoxide Peak Detected CheckStd Check Reference Standard (Is the solid standard degraded?) Start->CheckStd CheckPrep Investigate Sample Prep CheckStd->CheckPrep Standard is Pure ReplaceStd Replace Reference Standard CheckStd->ReplaceStd Standard is Impure CheckSolvent Check Solvent Type (Are ethers/THF used?) CheckPrep->CheckSolvent ChangeSolvent Switch to MeOH/ACN Eliminate Peroxides CheckSolvent->ChangeSolvent Yes CheckAO Was Antioxidant Used? CheckSolvent->CheckAO No AddAO Add 0.1% Na-Metabisulfite to Diluent CheckAO->AddAO No CheckTemp Check Autosampler Temp CheckAO->CheckTemp Yes ReduceTemp Set Temp to 4°C CheckTemp->ReduceTemp

Figure 2: Diagnostic workflow for identifying the source of Ziprasidone Sulfoxide contamination.

References

  • Garg, G. et al. (2018). "Stress degradation studies on ziprasidone hydrochloride and development of a validated stability-indicating UPLC method." World Journal of Pharmaceutical Research, 7(8), 1051-1068.[4]

  • Prakash, L. et al. (2012). "Characterization of the novel benzisothiazole ring-cleaved products of the antipsychotic drug ziprasidone." Drug Metabolism and Disposition, 25(8).

  • USP Monograph. "Ziprasidone Capsules." United States Pharmacopeia.
  • Alia, F. et al. (2016).[5] "Development and validation of stability-indicating RP-HPLC method for estimation of Ziprasidone in bulk and their capsule dosage form." Journal of Chemical and Pharmaceutical Research, 8(3), 137-142.[5]

Sources

Ziprasidone Stability Support Center: Oxidative Control & Sulfoxide Mitigation

[1]

Current Status: Operational Topic: Prevention of Ziprasidone Oxidation to Ziprasidone Sulfoxide Target Audience: Formulation Scientists, Analytical Chemists, and Process Engineers

Executive Summary: The Thioether Challenge

Ziprasidone contains a benzisothiazole ring system.[][2][3] The sulfur atom within this ring is a thioether linkage, which is the primary site of oxidative attack. When exposed to reactive oxygen species (ROS), peroxides, or high-energy photons, this sulfur atom oxidizes to form Ziprasidone Sulfoxide (Impurity 1) and, upon further oxidation, Ziprasidone Sulfone .

This guide provides field-proven strategies to arrest this pathway during formulation, manufacturing, and analytical testing.

Visualizing the Degradation Pathway

Understanding the enemy is the first step in containment. The diagram below illustrates the oxidative cascade you are trying to prevent.

ZiprasidoneDegradationcluster_factorsCatalytic FactorsZipZiprasidone API(Benzisothiazole Thioether)SulfoxideZiprasidone Sulfoxide(Primary Degradant)Zip->Sulfoxide S-Oxidation (+O)ROSOxidative Stress(Peroxides, Light, High pH)ROS->ZipSulfoneZiprasidone Sulfone(Secondary Degradant)Sulfoxide->Sulfone Further Oxidation (+O)Povidone (Peroxides)Povidone (Peroxides)Basic pHBasic pHCyclodextrin InteractionCyclodextrin Interaction

Figure 1: The oxidative pathway of Ziprasidone.[4] The transformation from parent to sulfoxide is the critical control point (CCP).

Module 1: Formulation & Excipient Strategy

Issue: "My formulation shows increasing sulfoxide levels during accelerated stability testing (40°C/75% RH)."

Root Cause Analysis

The most common culprit is excipient-induced oxidation .[][5] Many common pharmaceutical excipients contain trace peroxides or possess electron-donating side chains that catalyze S-oxidation.[][5]

Troubleshooting Protocol

1. Screen for Reactive Impurities in Excipients Polyvinylpyrrolidone (Povidone/PVP) and Polyethylene Glycols (PEGs) are notorious for carrying peroxide impurities.

  • Action: Switch to "Low-Peroxide" grades of Povidone or PEG.[][5]

  • Limit: Ensure total peroxide content in excipients is

    
    .
    

2. Manage Cyclodextrin Interactions (Critical Insight) If you are using Cyclodextrins (CDs) for solubility enhancement, proceed with caution. Research indicates that derivatized β-cyclodextrins with electron-donating side chains (like SBE-β-CD ) can actually catalyze oxidative degradation in solution by interacting with the transition state of the sulfur atom.[][4][5]

  • Recommendation: If using SBE-β-CD, you must couple it with a robust antioxidant system or strict pH control.[][5]

3. Antioxidant Selection Matrix Do not guess. Use the table below to select the correct antioxidant based on your formulation type.

AntioxidantMechanismRec.[][6][7] Conc. (% w/w)Best Use Case
BHA / BHT Free Radical Scavenger0.01% - 0.05%Lipid-based formulations or solid dispersions.[][5]
Propyl Gallate Free Radical Scavenger0.01% - 0.1%Synergistic with BHA/BHT.[][5]
Sodium Metabisulfite Oxygen Scavenger0.01% - 0.2%Aqueous solutions (Note: pH dependent).[][5]
EDTA Chelating Agent0.01% - 0.1%Essential. Removes metal ions (Cu²⁺, Fe³⁺) that catalyze S-oxidation.[][5]

Module 2: Analytical Method & Sample Preparation

Issue: "I am seeing sulfoxide peaks in my fresh standard injections. Is the drug degrading in the HPLC vial?"

Root Cause Analysis

Ziprasidone is sensitive to basic hydrolysis and sonication-induced heating .[][5] Standard laboratory handling can artificially generate sulfoxide impurities, leading to false OOS (Out of Specification) results.

Self-Validating Sample Prep Protocol

Objective: Isolate "True" degradation from "Artifact" degradation.

Step 1: Solvent Selection

  • Avoid: Tetrahydrofuran (THF) (forms peroxides over time) and high-pH diluents.[][5]

  • Use: Methanol/Water or Acetonitrile/Water mixtures with 0.1% Formic Acid or Ammonium Acetate (pH ~6.0).

Step 2: The "Cold-Sonicate" Technique Sonication generates localized hot spots that accelerate oxidation.[][5]

  • Protocol:

    • Place the volumetric flask in an ice bath.

    • Sonicate for dissolution.[]

    • Monitor bath temperature; do not exceed 25°C.[]

Step 3: Autosampler Protection

  • Vials: Use Amber glass vials (Type 1).

  • Temperature: Set autosampler to 5°C.

  • Purge: If possible, use septa with pre-slits to prevent vacuum formation, but ensure the vial headspace is minimal.

Module 3: Manufacturing & Environmental Control

Issue: "Scale-up batches have higher impurity profiles than lab batches."

Root Cause Analysis

Larger headspaces in mixing tanks and longer exposure times to ambient light/air during unit operations (milling, blending) increase the oxidative load.

Process Control Diagram

ProcessControlcluster_controlsCritical Process Parameters (CPPs)StartRaw Material DispensingMillingMilling / Micronization(High Surface Area Risk)Start->Milling Nitrogen BlanketBlendingBlendingMilling->Blending Protect from Light (< 50 Lux)PackagingFinal PackagingBlending->Packaging Minimized Hold TimeO2 Headspace < 2%O2 Headspace < 2%Amber/Opaque EquipmentAmber/Opaque EquipmentHumidity < 60% RHHumidity < 60% RH

Figure 2: Manufacturing control points to minimize oxidative stress.

Frequently Asked Questions (FAQ)

Q: Does pH really affect the sulfoxide formation? A: Yes. While Ziprasidone is relatively stable in acidic conditions, it is sensitive to basic environments. High pH can alter the redox potential of the benzisothiazole ring, making it more susceptible to oxidative attack. Target a formulation pH of 3.0 – 6.5.

Q: Can I use standard clear glass for forced degradation studies? A: No. You must distinguish between photo-degradation and oxidative degradation.[][5] If you use clear glass without specific light controls, you will generate photo-isomers and sulfoxides simultaneously, confounding your data.[][5] Always run a "Dark Control" wrapped in aluminum foil alongside your light-exposed samples.[][5]

Q: Is the sulfoxide impurity toxic? A: Ziprasidone Sulfoxide is a known metabolite and degradant. While specific toxicity limits depend on your daily dose and ICH Q3B(R2) qualification thresholds, it is generally considered a standard impurity to be controlled, not a genotoxic impurity. However, strict limits (usually < 0.15% or < 0.2%) apply for release.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • PubChem. Ziprasidone Sulfoxide (Compound Summary). National Library of Medicine. Link

  • Tiwari, R. et al. (2011). Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone.[4] Journal of Pharmaceutical Sciences.[8] Link

  • Bansal, R. et al. (2016).[8] A new simple and rapid validated RP-HPLC method for determination of ziprasidone in ziprasidone capsules.[][8] Journal of Saudi Chemical Society.[8] Link[5]

  • Beedham, C. et al. (2003). Role of Aldehyde Oxidase in the Metabolism of Ziprasidone.[2][3][9][10] Journal of Clinical Pharmacology. Link

Solving co-elution issues between Ziprasidone Sulfoxide and other impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the chromatographic separation of Ziprasidone Sulfoxide from Ziprasidone and its other related impurities.

Important Technical Distinction: Before troubleshooting, verify the identity of your impurity. There is frequent confusion in the literature between Ziprasidone Sulfoxide (oxidation at the sulfur of the benzisothiazole ring) and USP Related Compound B (often called "oxy-ziprasidone" or "ziprasidone-oxide," which is oxidation at the indolone ring).

  • Ziprasidone Sulfoxide: Elutes very early (approx. RRT 0.11).

  • Related Compound B: Elutes closer to the parent (approx. RRT 0.80).

This guide focuses on the Sulfoxide (early eluting) and its co-elution with the solvent front or the cleavage impurity BITP (Benzisothiazolylpiperazine).

Part 1: The Core Problem & Mechanism

Ziprasidone Sulfoxide is significantly more polar than the parent molecule due to the oxygenation of the benzisothiazole sulfur. In standard C18 Reversed-Phase (RP) methods, it exhibits weak retention, often co-eluting with:

  • The Void Volume (

    
    ):  Making quantitation impossible due to solvent front interference.
    
  • BITP (Impurity A): The cleavage product, which is also polar and basic.

Degradation Pathway & Separation Logic

Ziprasidone_Degradation cluster_0 Critical Separation Challenge Zip Ziprasidone (Parent) Sulfoxide Ziprasidone Sulfoxide (S-Oxidation) Early Eluter (RRT ~0.11) Zip->Sulfoxide Oxidation (H2O2/Light) RC_B Related Compound B (Indolone Oxidation) Late Eluter (RRT ~0.80) Zip->RC_B Oxidation (Alkaline/Stress) BITP BITP (Impurity A) (Cleavage Product) Co-elution Risk Zip->BITP N-Dealkylation/Cleavage

Figure 1: Mechanistic pathway showing the divergence of oxidative impurities. The critical separation challenge lies in the "early elution" cluster.

Part 2: Troubleshooting Guide (Q&A)

Q1: The Sulfoxide peak is merging with the solvent front. How do I increase retention?

The Fix: You must increase the polarity of the stationary phase interaction or decrease the elution strength of the initial mobile phase.

Protocol A: Gradient Modification (First Line of Defense) Standard methods often start at 15-20% Organic. For Ziprasidone Sulfoxide, this is too strong.

  • Lower Initial Organic: Change your gradient start to 5% or 10% Methanol/Acetonitrile .

  • Hold Step: Introduce an isocratic hold at this low organic level for the first 2–3 minutes. This forces the polar Sulfoxide to interact with the column head.

Protocol B: Column Substitution (High Selectivity) If a standard C18 (L1) fails, switch to a Phenyl-Hexyl column.

  • Why: Ziprasidone contains two aromatic systems (benzisothiazole and chloro-oxindole).[1] Phenyl-hexyl phases provide

    
     interactions that are distinct from hydrophobic interactions, often pulling the aromatic impurities away from the void volume.
    
ParameterStandard Condition (Risk of Co-elution)Optimized Condition (Resolution > 2.0)
Column C18 (L1) 5µmPhenyl-Hexyl 1.7µm or 3.5µm
Buffer pH pH 3.0 (Phosphate)pH 2.5 - 3.0 (Phosphate)
Mobile Phase A BufferBuffer
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient Start 20% B5-10% B
Q2: I see a shoulder on the BITP peak. Is this the Sulfoxide?

Diagnosis: Yes, this is the classic "Critical Pair." BITP (Impurity A) and the Sulfoxide are both polar. The Fix: Switch the organic modifier from Acetonitrile to Methanol .

  • Mechanism:[1] Acetonitrile is aprotic and elution is driven by dipole-dipole interactions. Methanol is protic and allows H-bonding. Since the Sulfoxide has a distinct H-bond acceptor capability (the S=O group) compared to the BITP amine, Methanol often amplifies the selectivity factor (

    
    ) between these two.
    
Q3: Can I use high pH to separate them?

Risk Warning: While Ziprasidone is a base (piperazine pKa ~6.8), using high pH (e.g., pH 6.0-7.0) is risky for the Sulfoxide.

  • Observation: At pH 6.0, the ionization of the piperazine ring is suppressed, increasing retention of the parent significantly. However, silica dissolution is a risk, and the resolution between the Sulfoxide and other polar degradants often degrades because everything elutes later and broadens.

  • Recommendation: Stick to pH 3.0 (Potassium Phosphate buffer). This keeps the basic nitrogens fully protonated, ensuring sharp peak shapes and consistent behavior.

Part 3: Validated Experimental Workflow

Use this workflow to validate the separation. This is based on adapting USP protocols to accommodate the early eluting Sulfoxide.

Reagents
  • Buffer: 25 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Solvent A: Buffer.

  • Solvent B: Methanol (LC-MS Grade).

Step-by-Step Protocol
  • System Preparation: Equilibrate the Phenyl-Hexyl column (e.g., Waters CSHTM Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl) with 90% A / 10% B for 30 minutes.

  • Injection: Inject 10 µL of the System Suitability Solution (containing Ziprasidone, BITP, and Sulfoxide).

  • Gradient Program:

    • 0.0 min: 10% B (Hold for retention of Sulfoxide)

    • 3.0 min: 10% B

    • 15.0 min: 60% B (Linear ramp to elute Parent)

    • 20.0 min: 60% B

    • 20.1 min: 10% B (Re-equilibration)

  • Detection: UV at 229 nm (Optimal for benzisothiazole ring) or 317 nm (Specific to Ziprasidone backbone, but 229 nm is more sensitive for impurities).

Method Development Decision Tree

Method_Dev_Tree Start Start: Co-elution of Sulfoxide (RRT 0.11) Check_Org Step 1: Lower Initial Organic (<10% MeOH) Start->Check_Org Check_Res Resolution > 1.5? Check_Org->Check_Res Success Method Validated Check_Res->Success Yes Switch_Col Step 2: Switch to Phenyl-Hexyl Column Check_Res->Switch_Col No Check_Res2 Resolution > 1.5? Switch_Col->Check_Res2 Check_Res2->Success Yes Change_Mod Step 3: Change Modifier (ACN <-> MeOH) Check_Res2->Change_Mod No

Figure 2: Logical flow for resolving the critical pair.

References

  • United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph & Revision Bulletins. (Defines the RRT of Ziprasidone Sulfoxide analog as 0.11 and Related Compound B as 0.8).

  • Janovic, et al. "Stress degradation studies on ziprasidone and development of a validated stability-indicating HPLC method." Acta Chimica Slovenica, 2012.
  • Rao, T. Siva, et al. "Method development, validation and stability indicating RP-UPLC method for Assay determination of Ziprasidone HCl." World Journal of Pharmaceutical Research, Vol 7, Issue 8, 2018.[2] (Cites the use of Phenyl-Hexyl columns for superior selectivity of Ziprasidone impurities).

  • Pfizer Inc. Geodon (Ziprasidone HCl) Prescribing Information. (Identifies Sulfoxide and Sulfone as major metabolites).[3]

Sources

Navigating the Nuances of Ziprasidone Sulfoxide Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting variability in Ziprasidone Sulfoxide quantification. As Senior Application Scientists with extensive field experience in bioanalysis, we understand the complexities and challenges you face in achieving robust and reproducible results. This guide is designed to provide you with in-depth technical insights and practical, field-proven solutions to common issues encountered during the quantification of Ziprasidone and its primary metabolite, Ziprasidone Sulfoxide.

We have structured this guide not as a rigid protocol, but as a dynamic resource that follows a logical, cause-and-effect troubleshooting workflow. Our aim is to empower you with the scientific rationale behind each step, enabling you to make informed decisions and develop self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of analytical methods for Ziprasidone and Ziprasidone Sulfoxide.

Q1: What are the key chemical properties of Ziprasidone and Ziprasidone Sulfoxide that influence their analysis?

A1: Understanding the physicochemical properties of both the parent drug and its metabolite is fundamental to developing a robust analytical method.

PropertyZiprasidoneZiprasidone SulfoxideImplication for Analysis
Molecular Formula C21H21ClN4OS[1]C21H21ClN4O2S[2]The addition of an oxygen atom increases the polarity of the sulfoxide metabolite.
Molecular Weight 412.94 g/mol [1]428.94 g/mol This mass difference is critical for mass spectrometry-based detection and quantification.
pKa 6.5 - 7.09[3][4]Not explicitly found, but expected to be similar to the parent compound.The basic nature of the piperazine moiety dictates the optimal pH for extraction and chromatographic separation. At a pH below the pKa, the molecule will be protonated and more water-soluble.
Solubility Poorly water-soluble (0.007 mg/mL at 37°C)[3]; Soluble in DMSO and methanol[1][5]Not explicitly found, but the increased polarity suggests slightly better aqueous solubility than Ziprasidone.The lipophilic nature of Ziprasidone necessitates the use of organic solvents for extraction and stock solution preparation. The choice of solvent can impact recovery and stability.
Stability Sensitive to oxidative conditions, light, and temperature.[6][7]Expected to be susceptible to further oxidation to the sulfone metabolite.Stringent control of sample handling and storage conditions is crucial to prevent degradation and ensure accurate quantification.

Q2: What are the primary metabolic pathways of Ziprasidone?

A2: Ziprasidone is extensively metabolized in the body, with less than 5% of the parent drug excreted unchanged.[1] The two primary metabolic pathways are:

  • Sulfoxidation: Oxidation of the sulfur atom on the benzisothiazole ring to form Ziprasidone Sulfoxide and subsequently Ziprasidone Sulfone. These are the major metabolites found in human serum.[8][9]

  • Reductive cleavage of the benzisothiazole ring.[10]

Cytochrome P450 enzymes, particularly CYP3A4, and aldehyde oxidase are involved in its metabolism.[1]

Ziprasidone_Metabolism Ziprasidone Ziprasidone Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Sulfoxide Oxidation (CYP3A4, Aldehyde Oxidase) Reductive_Cleavage Reductive Cleavage Metabolites Ziprasidone->Reductive_Cleavage Reductive Cleavage Sulfone Ziprasidone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Major metabolic pathways of Ziprasidone.

Q3: Why is there often high inter-individual variability in Ziprasidone plasma concentrations?

A3: Significant inter-individual variations in plasma levels of Ziprasidone have been reported.[11] This can be attributed to several factors, including:

  • Genetic polymorphisms in metabolizing enzymes like CYP3A4.

  • Co-administration of other drugs that may inhibit or induce these enzymes.

  • Individual differences in absorption, distribution, and excretion.

  • The "food effect": The bioavailability of oral Ziprasidone is significantly increased when taken with food.[8]

This inherent variability underscores the importance of robust and validated analytical methods to ensure accurate therapeutic drug monitoring.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common sources of variability in Ziprasidone Sulfoxide quantification.

Sample Handling and Preparation: The First Line of Defense

Inconsistencies in sample collection, processing, and storage are often the primary sources of analytical variability.

Issue 1: Low or Inconsistent Analyte Recovery

  • Potential Cause: Suboptimal extraction procedure.

    • Scientific Rationale: Due to their differing polarities, the extraction efficiency for Ziprasidone and Ziprasidone Sulfoxide may vary with the chosen solvent and pH.

    • Troubleshooting Steps:

      • pH Adjustment: Ensure the pH of the sample is optimized for the extraction method. For liquid-liquid extraction (LLE) with a non-polar solvent, adjusting the pH to be 1.5-2 units above the pKa of the analytes will ensure they are in their neutral, more organic-soluble form.

      • Solvent Selection: Experiment with different extraction solvents or mixtures to find the optimal balance for both parent drug and metabolite. A slightly more polar solvent or a mixture may be necessary to efficiently extract the more polar sulfoxide metabolite.

      • Extraction Technique: Compare LLE with solid-phase extraction (SPE). SPE can offer better cleanup and more consistent recoveries, especially for complex matrices. A mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) may be beneficial.

  • Potential Cause: Analyte degradation during sample preparation.

    • Scientific Rationale: Ziprasidone is susceptible to oxidation. The sample preparation process, especially if it involves heat or exposure to air for extended periods, can exacerbate this degradation.

    • Troubleshooting Steps:

      • Work on Ice: Keep samples and extracts cold throughout the preparation process.

      • Minimize Evaporation Time: If using an evaporation step to concentrate the sample, do so under a gentle stream of nitrogen at a low temperature. Avoid complete dryness, as this can increase the risk of analyte loss.

      • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample or extraction solvent to minimize oxidative degradation.

Issue 2: High Variability Between Replicates

  • Potential Cause: Inconsistent sample processing.

    • Scientific Rationale: Manual extraction procedures are prone to variability. Inconsistent vortexing times, phase separation, or reconstitution volumes can all contribute to imprecision.

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure all analysts are following the same, detailed standard operating procedure (SOP).

      • Automate Where Possible: Utilize automated liquid handling systems for extraction and sample preparation to improve consistency.

Chromatographic Separation: Achieving Baseline Resolution and Good Peak Shape

The chromatographic method must be able to separate Ziprasidone, Ziprasidone Sulfoxide, and any potential interferences.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Secondary interactions with the stationary phase.

    • Scientific Rationale: The basic nature of the piperazine moiety in Ziprasidone and its metabolite can lead to interactions with residual silanol groups on C18 columns, resulting in peak tailing.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate. A low pH (e.g., 2.5-3.5) will ensure the analytes are fully protonated, which can improve peak shape.

      • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), or an ion-pairing agent into the mobile phase to block the active sites on the stationary phase.

      • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity and reduced silanol activity.

  • Potential Cause: Inappropriate sample solvent.

    • Scientific Rationale: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the final extract in the initial mobile phase.

      • Reduce Injection Volume: If a strong solvent must be used, minimize the injection volume to reduce its effect on peak shape.

Troubleshooting_PeakShape start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions with Stationary Phase start->cause1 cause2 Inappropriate Sample Solvent start->cause2 solution1a Optimize Mobile Phase pH cause1->solution1a solution1b Use Mobile Phase Additives cause1->solution1b solution1c Change Column Type cause1->solution1c solution2a Match Sample Solvent to Initial Mobile Phase cause2->solution2a solution2b Reduce Injection Volume cause2->solution2b

Caption: Troubleshooting poor peak shape.

Issue 4: Co-elution of Analytes or Interferences

  • Potential Cause: Insufficient chromatographic resolution.

    • Scientific Rationale: Ziprasidone is more lipophilic than Ziprasidone Sulfoxide and will therefore have a longer retention time on a reversed-phase column. However, endogenous matrix components or other metabolites could co-elute.

    • Troubleshooting Steps:

      • Gradient Optimization: Adjust the gradient slope to improve the separation between the analytes and any interfering peaks. A shallower gradient can increase resolution.

      • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can provide different selectivities.

      • Column Selectivity: Try a column with a different stationary phase chemistry (e.g., phenyl, cyano) to alter the elution order.

Mass Spectrometric Detection: Ensuring Signal Stability and Accuracy

Matrix effects are a significant challenge in LC-MS/MS bioanalysis and can lead to ion suppression or enhancement, causing variability in the results.

Issue 5: Inconsistent Signal Intensity (Ion Suppression/Enhancement)

  • Potential Cause: Matrix effects from co-eluting endogenous components.

    • Scientific Rationale: Components of the biological matrix, such as phospholipids, can co-elute with the analytes and interfere with the ionization process in the mass spectrometer source.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.

      • Chromatographic Separation: Modify the chromatographic method to separate the analytes from the regions where matrix effects are most pronounced (typically early in the chromatogram).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both Ziprasidone (e.g., Ziprasidone-d8) and, if available, Ziprasidone Sulfoxide is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Part 3: Experimental Protocols

This section provides a starting point for developing a robust LC-MS/MS method for the simultaneous quantification of Ziprasidone and Ziprasidone Sulfoxide.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma/serum sample, add 25 µL of internal standard working solution (containing Ziprasidone-d8).

  • Add 100 µL of 0.1 M sodium carbonate to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Monitor specific precursor-to-product ion transitions for Ziprasidone, Ziprasidone Sulfoxide, and the internal standard(s).

Part 4: Conclusion

Achieving reliable and reproducible quantification of Ziprasidone and its sulfoxide metabolite requires a holistic approach that considers the inherent properties of the analytes, potential sources of variability at each stage of the analytical process, and a systematic troubleshooting strategy. By understanding the "why" behind the "how," researchers can develop robust, self-validating methods that yield high-quality data. This guide serves as a foundational resource, and we encourage continuous learning and adaptation based on your specific experimental observations.

References

  • Mittal, S., Gupta, A., Narasimhan, B., Srinivas, K. S., Gupta, R. S., & Semwal, V. P. (2014). Development and validation of stability indicating UPLC assay method for ziprasidone active pharma ingredient. International Journal of Pharmaceutical Sciences and Research, 5(9), 3826.
  • Patel, R. B., Patel, V. R., & Patel, M. R. (2018). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations.
  • Stahl, S. M. (2021).
  • Aravagiri, M., Marder, S. R., & Pollock, B. (2007). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients.
  • Citrome, L. (2011). Drug safety evaluation of ziprasidone. Expert opinion on drug safety, 10(1), 135-153.
  • Green, K., & Parish, R. C. (2010). Stability of ziprasidone mesylate in an extemporaneously compounded oral solution. The journal of pediatric pharmacology and therapeutics : JPPT : the official journal of the Pediatric Pharmacy Advocacy Group, 15(2), 138–141.
  • Prakash, C., & Adedoyin, A. (2005). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 33(2), 173-182.
  • Zakowiecki, D., & Cal, K. (2012). Development of rapid and robust stability-indicating method for analysis of ziprasidone (hydrochloride and freebase) as drug substance and in medicines by UPLC. Acta poloniae pharmaceutica, 69(5), 809-819.
  • Čarapić, M., Nikolić, K., Marković, B., Petković, M., Pavlović, M., & Agbaba, D. (2019).
  • Rao, T. S., Rao, P. S., & Sankar, D. G. (2018). STABILITY INDICATING RP-UPLC METHOD FOR THE ASSAY DETERMINATION OF ZIPRASIDONE HCL IN PHARMACEUTICAL PRODUCTS. World Journal of Pharmaceutical Research, 7(8), 1049-1070.
  • Singh, S., Singh, B., Bahuguna, R., Wadhwa, L., & Saxena, R. (2006). A rapid stability-indicating LC method for ziprasidone hydrochloride.
  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. (2014). ResearchGate. [Link]

  • Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. (2012). ResearchGate. [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (2024). National Institutes of Health. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • PubChem. (n.d.). Ziprasidone sulfoxide. National Center for Biotechnology Information. [Link]

  • Formulation and Evaluation of Ziprasidone HCl Oral Controlled Release Matrix. (2020). Pharmacophore. [Link]

  • Prakash, C., & Adedoyin, A. (2005). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. PubMed. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). National Institutes of Health. [Link]

  • Al-Dirbashi, O. Y., Aboul-Enein, H. Y., Al-Odaib, A., Jacob, M., & Rashed, M. S. (2006). Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. (2019). CUNY Academic Works. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. (2024). ResearchGate. [Link]

  • LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. (2010). TSI Journals. [Link]

  • Prakash, C., Johnson, A., Anziano, R., & Obach, R. S. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (2011). Journal of Pharmaceutical Science and Technology. [Link]

  • FORMULATION AND EVALUATION OF ZIPRASIDONE HCL ORAL CONTROLLED RELEASE MATRIX TABLETS. (2020). Pharmacophore. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. [Link]

  • The Chemometric Study and Quantitative Structure Retention Relationship Modeling of Liquid Chromatography Separation of Ziprasidone Components. (2015). ResearchGate. [Link]

  • Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. (2024). ResearchGate. [Link]

  • Chromatographic Separations. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of Polar Metabolites of Ziprasidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ziprasidone and its polar metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges associated with quantifying polar metabolites of Ziprasidone. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to refine your analytical methods, ensuring accuracy, reproducibility, and scientific rigor in your experimental outcomes.

The Challenge of Analyzing Polar Ziprasidone Metabolites

Ziprasidone undergoes extensive metabolism in the body, leading to a variety of metabolites with a wide range of polarities.[1][2] While the parent drug and less polar metabolites can often be analyzed with standard reversed-phase liquid chromatography (RPLC), the more polar metabolites present a significant analytical challenge. These compounds are poorly retained on traditional C18 columns, often eluting in the void volume where they are susceptible to matrix effects and co-elution with other endogenous polar molecules.[3]

This guide focuses on refining analytical methods using Hydrophilic Interaction Liquid Chromatography (HILIC) , a powerful technique for the retention and separation of polar compounds, coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.

Understanding Ziprasidone Metabolism

A thorough understanding of the metabolic pathways of Ziprasidone is fundamental to developing a robust analytical method. Ziprasidone is primarily metabolized through three main routes, yielding several key polar metabolites.[1][2]

  • Oxidation: This pathway leads to the formation of Ziprasidone Sulfoxide and Ziprasidone Sulfone . These metabolites are significantly more polar than the parent drug due to the addition of oxygen atoms to the sulfur on the benzisothiazole ring.

  • Reductive Cleavage and Methylation: This pathway produces S-methyl-dihydroziprasidone , another important polar metabolite.

  • N-dealkylation: This pathway also contributes to the formation of various metabolites.

The effective separation and quantification of these polar metabolites are crucial for a comprehensive pharmacokinetic and metabolic profile of Ziprasidone.

Ziprasidone_Metabolism Ziprasidone Ziprasidone Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone_Sulfoxide Oxidation S_methyl_dihydroziprasidone S-methyl-dihydroziprasidone Ziprasidone->S_methyl_dihydroziprasidone Reductive Cleavage & Methylation Other_Metabolites Other Metabolites Ziprasidone->Other_Metabolites N-dealkylation Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone Oxidation

Caption: Major metabolic pathways of Ziprasidone leading to polar metabolites.

Recommended Analytical Workflow

The following workflow is a self-validating system designed to ensure robust and reliable quantification of Ziprasidone's polar metabolites.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS HILIC-MS/MS Analysis cluster_Data Data Analysis Sample_Collection Sample Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Supernatant_Transfer Supernatant Transfer & Evaporation Protein_Precipitation->Supernatant_Transfer Reconstitution Reconstitution (High Organic Solvent) Supernatant_Transfer->Reconstitution HILIC_Separation HILIC Separation Reconstitution->HILIC_Separation MSMS_Detection MS/MS Detection HILIC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Recommended analytical workflow for polar Ziprasidone metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting polar metabolites from biological matrices like plasma.

Step-by-Step Protocol:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of one of the metabolites).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a high organic solvent mixture (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the initial HILIC mobile phase. This is a critical step to prevent peak distortion.[4]

HILIC-MS/MS Method Parameters

The following tables provide recommended starting parameters for your HILIC-MS/MS method. These should be optimized for your specific instrumentation and application.

Table 1: Recommended HILIC Parameters

ParameterRecommended SettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC, <3 µm particle sizeZwitterionic and amide phases provide excellent retention and selectivity for a broad range of polar compounds.[5]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate is a volatile salt ideal for MS detection and helps to improve peak shape.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is the weak solvent in HILIC and promotes partitioning of polar analytes into the aqueous layer on the stationary phase.[7]
Gradient 95% B to 50% B over 10 minutesA shallow gradient is often necessary to achieve good separation of closely eluting polar metabolites.
Flow Rate 0.3 - 0.5 mL/minAppropriate for columns with an internal diameter of 2.1 mm.
Column Temperature 30 - 40 °CCan influence selectivity and improve peak shape.[8]
Injection Volume 1 - 5 µLSmaller injection volumes are generally preferred in HILIC to minimize peak distortion, especially if the sample solvent is not perfectly matched to the initial mobile phase.[8]

Table 2: Proposed MS/MS Parameters (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ziprasidone413.1194.135
Ziprasidone Sulfoxide429.1194.140
Ziprasidone Sulfone445.1194.145
S-methyl-dihydroziprasidone445.2226.138
Note: These are proposed values and should be optimized by infusing individual standards.

Troubleshooting Guide

Troubleshooting_Guide Start Start Troubleshooting Problem Problem No/Poor Retention Peak Tailing/Broadening Low Signal Intensity Poor Reproducibility Start->Problem NoRetention_Causes Causes - Sample solvent mismatch - Insufficient column equilibration - Mobile phase too strong Problem:no_retention->NoRetention_Causes PeakTailing_Causes Causes - Secondary interactions - Column overload - Extra-column dead volume Problem:peak_tailing->PeakTailing_Causes LowIntensity_Causes Causes - Ion suppression (Matrix Effects) - Poor ionization - Analyte degradation Problem:low_intensity->LowIntensity_Causes PoorReproducibility_Causes Causes - Incomplete column equilibration - Sample preparation variability - Temperature fluctuations Problem:poor_reproducibility->PoorReproducibility_Causes NoRetention_Solutions Solutions - Reconstitute in high organic - Increase equilibration time - Decrease aqueous content NoRetention_Causes->NoRetention_Solutions PeakTailing_Solutions Solutions - Adjust mobile phase pH/buffer - Reduce injection volume - Check fittings and tubing PeakTailing_Causes->PeakTailing_Solutions LowIntensity_Solutions Solutions - Improve sample cleanup - Optimize MS source parameters - Check sample stability LowIntensity_Causes->LowIntensity_Solutions PoorReproducibility_Solutions Solutions - Ensure sufficient equilibration - Standardize sample prep - Use a column oven PoorReproducibility_Causes->PoorReproducibility_Solutions

Caption: A decision tree for troubleshooting common HILIC-MS/MS issues.

Frequently Asked Questions (FAQs)

Q1: I am not seeing good retention for my polar metabolites, even with a HILIC column. What should I do?

A1: This is a common issue when transitioning to HILIC. Here are the primary causes and solutions:

  • Insufficient Equilibration: HILIC columns require a longer equilibration time compared to RPLC columns to establish the aqueous layer on the stationary phase. Ensure your column is equilibrated with the initial mobile phase for at least 20-30 column volumes.[8]

  • Sample Solvent Mismatch: If your sample is reconstituted in a solvent with a high aqueous content, it will act as a strong solvent and cause poor retention and peak shape. Reconstitute your sample in a solvent that closely matches your initial mobile phase conditions (e.g., 90% acetonitrile).[4]

  • Mobile Phase Composition: Your starting mobile phase may be too "strong" (too much water). Try increasing the initial percentage of acetonitrile to 95% or even higher.

Q2: My peaks for the sulfoxide and sulfone metabolites are tailing. How can I improve the peak shape?

A2: Peak tailing in HILIC can be caused by several factors:

  • Secondary Interactions: The silanol groups on the silica backbone of the stationary phase can have secondary interactions with basic analytes. Adjusting the pH of your mobile phase with an additive like formic or acetic acid can help to suppress these interactions. Increasing the buffer concentration in your mobile phase can also improve peak shape, but be mindful of potential ion suppression in the mass spectrometer.[9]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

  • Metal Chelation: Some polar metabolites can chelate with active metal sites in the HPLC system or on the column. Using a column with a well-endcapped stationary phase or adding a chelating agent like EDTA to the mobile phase (if compatible with MS) can mitigate this.

Q3: The signal intensity for my metabolites is low and inconsistent, especially in patient samples. What could be the cause?

A3: This is likely due to matrix effects, where co-eluting endogenous components from the biological matrix suppress the ionization of your analytes in the mass spectrometer source.[10]

  • Improve Sample Cleanup: While protein precipitation is fast, it may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample preparation technique like solid-phase extraction (SPE) to further clean up your samples.

  • Chromatographic Separation: Optimize your HILIC gradient to better separate your analytes from the regions of high matrix interference.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for each analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A4: Retention time drift in HILIC is almost always related to column equilibration.

  • Consistent Equilibration: Ensure that the equilibration time between each injection is sufficient and consistent. This is especially important in gradient elution. A good rule of thumb is to have an equilibration time of at least 10 column volumes.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and partitioning, leading to shifts in retention time.[8]

  • Mobile Phase Preparation: Prepare your mobile phases fresh and ensure they are well-mixed.

Q5: How stable are the polar metabolites of Ziprasidone in biological samples?

A5: While the parent drug, Ziprasidone, has been shown to be relatively stable in urine for up to 72 hours in an autosampler, the stability of its polar metabolites should be independently evaluated. It is crucial to conduct your own stability experiments, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to ensure that your sample collection, storage, and preparation procedures do not lead to analyte degradation.

References

  • HILIC Chromatography An Insight on the Retention Mechanism. Longdom Publishing. [Link]

  • HILIC Tips to Strengthen Your Analysis. Phenomenex. 2021-02-02. [Link]

  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Bentham Science. [Link]

  • Aravagiri M, Marder SR, Pollock B. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Mar 1;847(2):237-44. [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods Mol Biol. 2021;2297:181-203. [Link]

  • Prakash C, Kamel A, Cui D, et al. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metab Dispos. 1997;25(7):863-872. [Link]

  • Nováková L, Perlík F, Vlcková H, et al. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. J Sep Sci. 2011;34(16-17):2027-2041. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Li W, Jia H, Palamar S, et al. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. Biomed Chromatogr. 2008;22(7):770-778. [Link]

  • Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. Request PDF. [Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • EP1476162B1 - Controlled synthesis of ziprasidone - Google P
  • The chemometric study and quantitative structure retention relationship modeling of liquid chromatography separation of ziprasidone components. PubMed. [Link]

  • Stability of ziprasidone in urine. ResearchGate. [Link]

  • HILIC UHPLC–MS/MS for Fast and Sensitive Bioanalysis: Accounting for Matrix Effects in Method Development. Taylor & Francis Online. 2013-09-25. [Link]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Mass spectrum of (a) ziprasidone parention, (b) ziprasidone production, (c) ziprasidone d8 parention, (d) ziprasidone d8 production. ResearchGate. [Link]

  • Ziprasidone - New Drug Approvals. [Link]

  • The Chemometric Study and Quantitative Structure Retention Relationship Modeling of Liquid Chromatography Separation of Ziprasidone Components. ResearchGate. [Link]

  • How to Avoid Common Problems with HILIC Methods. Restek. 2020-10-26. [Link]

  • Solid-phase extraction for RP-HPLC/UV determination of ziprasidone at presence its main metabolite in urine. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. 2023-05-22. [Link]

  • Ziprasidone. PubChem. [Link]

  • Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). ResearchGate. [Link]

  • Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. MDPI. [Link]

  • Significance of Ziprasidone Nanoparticles in Psychotic Disorders. MDPI. 2023-05-05. [Link]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central. 2020-12-02. [Link]

  • Prakash C, Kamel A, Cui D, et al. Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration of a mixture of 14C. Drug Metab Dispos. 1997;25(7):873-882. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]

  • ziprasidone. ClinPGx. [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. 2013-03-13. [Link]

  • Miao Z, Kamel A, Prakash C. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metab Dispos. 2005;33(7):879-883. [Link]

  • Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. ResearchGate. [Link]

  • Metabolite Fragmentation Visualization. NSF PAR. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. 2019-07-15. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-3030. [Link]

Sources

Addressing matrix effects in the bioanalysis of Ziprasidone Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in the LC-MS/MS Bioanalysis of Ziprasidone Sulfoxide Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Executive Technical Overview

In the bioanalysis of Ziprasidone (a benzisothiazolyl piperazine antipsychotic), the quantification of its major metabolite, Ziprasidone Sulfoxide , presents a distinct challenge compared to the parent drug. While Ziprasidone is highly lipophilic (LogP ~3.8), the oxidation of the sulfur atom increases the polarity of the sulfoxide metabolite.

The Core Problem: In Reversed-Phase Liquid Chromatography (RPLC), the more polar Ziprasidone Sulfoxide elutes earlier than the parent drug. This often places the metabolite peak in the "danger zone"—the initial solvent front or the region where unretained polar matrix components (salts, endogenous peptides) elute. Consequently, Ziprasidone Sulfoxide is disproportionately susceptible to ion suppression (matrix effects), even when the parent drug shows excellent recovery.

This guide provides a root-cause analysis and validated workflows to diagnose, quantify, and eliminate these matrix effects.

Troubleshooting Guide (Q&A)

Issue 1: Differential Signal Suppression

Q: My Internal Standard (Ziprasidone-d8) response is stable, but the Ziprasidone Sulfoxide QC accuracy fails due to low signal. Why is the IS not compensating?

A: This is a classic "Retention Time Mismatch" error.[1] If you are using the stable isotope labeled (SIL) parent drug (Ziprasidone-d8 ) as the Internal Standard (IS) for the sulfoxide metabolite, you are violating the principle of co-elution.

  • Mechanism: The sulfoxide elutes earlier than the parent-based IS.[1] The matrix effect (ME) profile changes dynamically across the chromatographic run. The sulfoxide might be eluting in a suppression zone (e.g., co-eluting with salts), while the later-eluting IS is in a clean region.

  • Solution:

    • Gold Standard: Use Ziprasidone Sulfoxide-d8 as the dedicated IS.[1] This ensures the IS experiences the exact same suppression as the analyte.

    • Chromatographic Fix: If a specific IS is unavailable, you must modify the gradient to move the sulfoxide peak away from the void volume (

      
      ). Ensure a capacity factor (
      
      
      
      ) > 2.0.[1]
Issue 2: "Ghost" Peaks and Drift

Q: We observe variable suppression on Ziprasidone Sulfoxide in patient samples, but not in blank plasma spiked QCs. The suppression worsens after ~50 injections.

A: This indicates Phospholipid Buildup .[1] Glycerophosphocholines (GPC) and lysophospholipids are notorious for accumulating on C18 columns. They often elute very late or, if the gradient re-equilibration is too short, "wrap around" to elute during the next injection's early phase—exactly where Ziprasidone Sulfoxide resides.

  • Diagnosis: Monitor phospholipid transitions (m/z 184 > 184 or 496 > 184) alongside your analyte.[1]

  • Corrective Action: Implement a high-organic "wash step" (95% Acetonitrile or Methanol) at the end of every gradient run for at least 1-2 column volumes.

Issue 3: Extraction Efficiency vs. Matrix Effect

Q: We switched from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) to clean the sample, but recovery for the Sulfoxide dropped significantly compared to the parent.

A: This is due to Polarity Mismatch in the extraction solvent. Ziprasidone is extracted efficiently with non-polar solvents (e.g., Methyl tert-butyl ether (MTBE) or Pentane/Dichloromethane).[1] However, Ziprasidone Sulfoxide is more polar.[1]

  • The Fix: You must increase the polarity of the organic extraction solvent.

  • Protocol Adjustment: Try a mixture of Ethyl Acetate:Dichloromethane (80:20) or add a small percentage of isopropanol to the MTBE. This increases the solubility of the sulfoxide without pulling in excessive water-soluble matrix components.

Validated Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Factor (MF)

Reference: EMA Guideline on Bioanalytical Method Validation

Do not rely on "recovery" alone.[1] You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME).[1]

Workflow:

  • Set A (Neat): Standard solution of Ziprasidone Sulfoxide in mobile phase.[1]

  • Set B (Post-Extraction Spike): Extract blank matrix (6 different lots, including lipemic/hemolyzed), then spike the analyte into the dry residue/eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1]

Calculations:

Parameter Formula Acceptance Criteria

| Matrix Factor (MF) |


 | 0.85 – 1.15 (Ideal) |
| IS-Normalized MF  | 

| CV < 15% across 6 lots | | Recovery (RE) |

| Consistent (>50% recommended) |
Protocol B: Post-Column Infusion (Visualizing the "Danger Zone")

Use this to optimize your chromatography and ensure Ziprasidone Sulfoxide elutes in a "safe" window.

  • Setup: Tee-connection.

    • Pump A: LC flow (gradient program) with Blank Matrix Extract injected.[1]

    • Pump B: Syringe pump infusing Ziprasidone Sulfoxide (100 ng/mL) at 10 µL/min.[1]

  • Acquisition: Monitor the MRM transition for the Sulfoxide.

  • Analysis: The baseline should be flat.[1] Dips indicate suppression; peaks indicate enhancement.[1] Overlay your analyte chromatogram.[1] Ensure the Sulfoxide peak does not align with any suppression dips.

Visualizations

Figure 1: Matrix Effect Assessment Workflow

A decision logic for distinguishing between extraction issues and ionization suppression.

MatrixEffectWorkflow Start Start: Low Sensitivity / QC Failure CalcMF Calculate Matrix Factor (MF) (Protocol A) Start->CalcMF CheckMF Is MF < 0.8 or > 1.2? CalcMF->CheckMF Suppression Issue: Ion Suppression/Enhancement CheckMF->Suppression Yes (Matrix Effect) RecoveryIssue Issue: Low Extraction Recovery CheckMF->RecoveryIssue No (MF ~ 1.0) PCI Perform Post-Column Infusion (Protocol B) Suppression->PCI ActionSolvent Action: Optimize Extraction Solvent (Increase Polarity for Sulfoxide) RecoveryIssue->ActionSolvent Decision1 Does Suppression Co-elute with Analyte? PCI->Decision1 ActionChrom Action: Modify Chromatography (Increase k', Change Column) Decision1->ActionChrom Yes (Co-elution) ActionClean Action: Improve Cleanup (Switch PPT -> LLE/SPE) Decision1->ActionClean No (Background Interference)

Caption: Diagnostic workflow to isolate the source of bioanalytical inaccuracy: Ionization (Matrix Effect) vs. Extraction (Recovery).

Figure 2: Sample Preparation Decision Tree

Optimizing extraction based on the polarity difference between Ziprasidone and its Sulfoxide.

SamplePrep Input Ziprasidone Sulfoxide (Moderately Polar) PPT Protein Precipitation (PPT) Input->PPT LLE Liquid-Liquid Extraction (LLE) Input->LLE SPE Solid Phase Extraction (SPE) Input->SPE EvalPPT High Matrix Effect? (Phospholipids) PPT->EvalPPT EvalLLE Low Recovery? LLE->EvalLLE RecSPE Use Mixed-Mode Cation Exchange (MCX) SPE->RecSPE Best Cleanliness RecPPT Not Recommended (Dirty Extract) EvalPPT->RecPPT Yes OptLLE Optimize Solvent: Add Ethyl Acetate or IPA EvalLLE->OptLLE Yes (Too Non-Polar)

Caption: Selection guide for sample preparation. SPE (Mixed-Mode) offers the highest cleanliness, while LLE requires polarity tuning.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • Suckow, R. F. (2004).[1] The pharmacokinetics and metabolism of ziprasidone. The AAPS Journal. [Link] (Provides metabolic context and polarity data).[1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link] (The foundational paper for the Matrix Factor protocol).

  • PubChem. (n.d.).[1] Ziprasidone Sulfoxide Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Validation & Comparative

Comparative pharmacokinetics of Ziprasidone in different species and their Sulfoxide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Pathway Paradigm

Ziprasidone (Zeldox/Geodon) represents a unique pharmacokinetic case study in antipsychotic drug development due to its dual metabolic clearance pathways.[1] Unlike many psychotropics that rely almost exclusively on the Cytochrome P450 (CYP) system, Ziprasidone is cleared via two distinct enzymatic mechanisms:[1][2]

  • S-Oxidation mediated primarily by CYP3A4 (yielding Ziprasidone Sulfoxide and Sulfone).[1]

  • Reductive Cleavage mediated by Aldehyde Oxidase (AO) .[1][2][3]

This guide provides a comparative analysis of these pathways across species, with a specific focus on the Sulfoxide metabolite —a key marker of oxidative clearance—and the experimental frameworks required to distinguish these pathways in preclinical development.[1]

Mechanistic Insight: Why Species Differences Occur[1]

The "blind spot" in many preclinical extrapolations for Ziprasidone arises from the Aldehyde Oxidase (AO) pathway.[1] While CYP enzymes are well-conserved or predictably scaled between mammals, AO activity exhibits significant interspecies variability.[1]

  • The "AO Bridge": Research indicates that the reductive cleavage pathway is conserved in the hepatic cytosol of Rats, Dogs, and Humans .[1] This is critical because it means standard microsomal stability assays (which lack cytosol) will underestimate Ziprasidone clearance in all three species.[1]

  • The CYP Contribution: CYP3A4 mediates the formation of Ziprasidone Sulfoxide (BITP-sulfoxide) and Ziprasidone Sulfone .[1] In humans, this accounts for approximately one-third of the metabolic clearance, whereas AO accounts for the majority (~66%).[1]

Key Pharmacokinetic Differentiator: The Food Effect

In humans and dogs, Ziprasidone exhibits absorption-limited pharmacokinetics.[1]

  • Fasted State: Absorption is erratic; bioavailability is ~60%.[1]

  • Fed State (High Fat): Absorption increases up to 2-fold , and PK becomes linear.[1]

  • Implication: Comparative studies failing to control for dietary state in dogs/humans yield invalid Cmax/AUC correlations.[1]

Comparative PK Data: Human vs. Preclinical Models[1][4]

The following table synthesizes pharmacokinetic parameters across species. Note the distinction in dominant metabolites.

ParameterHuman (Clinical, Fed)Dog (Beagle)Rat (Sprague-Dawley)
Bioavailability (F%) ~60% (Fed); ~30% (Fasted)High (>50%)Low to Moderate
Tmax (h) 6 – 8 hours2 – 4 hours0.5 – 1.0 hours
Half-life (T1/2) ~7 hours2 – 4 hours~1 – 2 hours
Primary Clearance Hepatic (AO > CYP3A4)Hepatic (AO ≈ CYP)Hepatic (High Extraction)
Major Circulating Metabolites Ziprasidone Sulfoxide, SulfoneZiprasidone Sulfoxide, Cleavage productsCleavage products, N-dealkylated forms
Protein Binding >99%>99%>95%

Critical Insight: In rats, the clearance is rapid due to high hepatic extraction, often requiring higher mg/kg dosing to achieve comparable steady-state plasma levels to humans.[1]

The Sulfoxide Metabolite: Formation & Activity[1][6]

Ziprasidone Sulfoxide (and the subsequent Sulfone) represents the oxidative branch of metabolism.[1][4][5]

  • Formation: Generated via S-oxidation at the benzisothiazole ring.[1]

  • Enzymology: Exclusively mediated by CYP3A4.[1][2][3]

  • Pharmacology: The Sulfoxide and Sulfone metabolites possess low affinity for D2 and 5-HT2A receptors compared to the parent compound.[1][4] They are considered pharmacologically inactive contributors to the therapeutic effect but are critical markers for CYP3A4 drug-drug interaction (DDI) potential.[1]

Experimental Protocols

To accurately characterize Ziprasidone PK, one must isolate the Cytosolic (AO) activity from the Microsomal (CYP) activity.[1]

Protocol A: Differential Fractionation Assay (In Vitro)

Objective: To quantify the ratio of Oxidative (Sulfoxide) vs. Reductive (Cleavage) metabolism.

  • Tissue Preparation:

    • Homogenize fresh liver tissue (Rat/Dog/Human) in ice-cold 0.1 M Tris-HCl buffer (pH 7.4).

    • Centrifuge at 9,000 × g for 20 min (S9 fraction).

    • Crucial Step: Centrifuge S9 supernatant at 105,000 × g for 60 min.

    • Pellet: Resuspend as Microsomes (Contains CYP3A4).[1]

    • Supernatant: Collect as Cytosol (Contains Aldehyde Oxidase).[1]

  • Incubation:

    • Arm 1 (Microsomal): Incubate 1 µM Ziprasidone + NADPH regenerating system.

    • Arm 2 (Cytosolic): Incubate 1 µM Ziprasidone + No Cofactor (AO does not require NADPH) OR with Benzaldehyde (AO substrate) to check competition.

    • Control: Add Ketoconazole (CYP3A4 inhibitor) to Arm 1; Add Raloxifene (AO inhibitor) to Arm 2.[1]

  • Analysis:

    • Quench with Acetonitrile.[1] Centrifuge. Analyze supernatant via LC-MS/MS.

    • Target Analytes: Parent, Ziprasidone Sulfoxide (m/z +16), Cleavage Product.[1]

Protocol B: LC-MS/MS Bioanalysis for Sulfoxide Quantification

Objective: High-sensitivity detection of Ziprasidone and its Sulfoxide metabolite in plasma.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 90% B over 3.5 min.[1]

  • Mass Spectrometry (ESI+):

    • Ziprasidone (Parent): MRM transition 413.1 → 194.1

    • Ziprasidone Sulfoxide: MRM transition 429.1 → 210.1 (Shift of +16 Da indicates S-oxidation).[1]

    • Internal Standard: Ziprasidone-d8.[1]

Visualizations of Pathways & Workflows

Figure 1: Metabolic Divergence (AO vs. CYP)

This diagram illustrates the competing pathways that dictate species-specific clearance.[1]

ZiprasidoneMetabolism cluster_CYP Microsomal Pathway (Oxidative) cluster_AO Cytosolic Pathway (Reductive) Parent Ziprasidone (Parent Drug) CYP3A4 Enzyme: CYP3A4 Parent->CYP3A4 AO Enzyme: Aldehyde Oxidase Parent->AO Sulfoxide Ziprasidone Sulfoxide (Inactive) CYP3A4->Sulfoxide S-Oxidation Sulfone Ziprasidone Sulfone (Inactive) Sulfoxide->Sulfone Further Oxidation Cleavage S-methyl-dihydroziprasidone (Cleavage Product) AO->Cleavage Reductive Cleavage (Major Pathway)

Caption: Figure 1. Dual metabolic clearance of Ziprasidone.[1][2] CYP3A4 mediates S-oxidation, while Cytosolic AO mediates reductive cleavage.[1]

Figure 2: Experimental Decision Tree

A logic flow for researchers selecting the correct PK model.

PK_Decision_Tree Start Start: Ziprasidone PK Study Goal Goal? Start->Goal MetID Metabolite ID Goal->MetID Structure Elucidation Clearance Clearance Prediction Goal->Clearance IVIVC / Half-life Microsomes Use Microsomes Only MetID->Microsomes S9 Use S9 Fraction or Microsome + Cytosol Clearance->S9 Result1 Detects: Sulfoxide/Sulfone Misses: Cleavage Products Microsomes->Result1 Result2 Detects: Full Clearance (AO + CYP activity) S9->Result2

Caption: Figure 2. Selection of in vitro systems. Microsomes alone are insufficient for Ziprasidone due to the lack of cytosolic AO.[1]

References

  • Beedham, C., et al. (2003).[1][5][6] "Ziprasidone metabolism, aldehyde oxidase, and clinical implications." Journal of Clinical Psychopharmacology.

  • Miceli, J. J., et al. (2000).[1] "The pharmacokinetics of ziprasidone in subjects with normal and impaired renal function." British Journal of Clinical Pharmacology.

  • Prakash, C., et al. (1997).[1] "Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans."[1][2][7][5] Drug Metabolism and Disposition.

  • FDA Center for Drug Evaluation and Research. (2001).[1] "ZELDOX (ziprasidone hydrochloride) Capsules Approval Package - Clinical Pharmacology."

  • Obach, R. S., et al. (2006).[1] "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics.

Sources

A Guide to Inter-Laboratory Validation: Ensuring Robust Quantification of Ziprasidone Sulfoxide Across Multiple Sites

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. The reliability of this data is paramount, not just within a single laboratory but across multiple sites that may be involved in non-clinical or clinical studies. This guide provides an in-depth comparison and procedural walkthrough for the inter-laboratory validation of a bioanalytical method for Ziprasidone Sulfoxide, a key metabolite of the atypical antipsychotic drug Ziprasidone.

The objective is to move beyond a mere recitation of steps and delve into the scientific rationale behind methodological choices, the interpretation of comparative data, and the troubleshooting of common challenges. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing, validating, or transferring analytical methods and who require a robust framework for ensuring data integrity and comparability across different analytical environments.

The Cornerstone of Comparability: The In-House Reference Method

Before a method can be validated across laboratories, a primary, well-characterized "in-house" method must be established. This reference method serves as the benchmark against which all other laboratories' performance will be measured. For the quantification of Ziprasidone Sulfoxide in human plasma, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the industry standard due to its high sensitivity and selectivity.

Rationale for Method Development Choices

Our in-house method was designed with transferability in mind, prioritizing robust and common techniques over highly specialized ones.

  • Sample Preparation: Protein precipitation (PPT) with acetonitrile was selected. While solid-phase extraction (SPE) can offer cleaner extracts, PPT is faster, more cost-effective, and less prone to variability in recovery, making it a more robust choice for inter-laboratory studies where different SPE manifold systems could introduce variability. An isotopic-labeled internal standard (Ziprasidone Sulfoxide-d8) is used to compensate for any variations in extraction efficiency and matrix effects.[1]

  • Chromatography: A reversed-phase C18 column is employed, as it is a workhorse in bioanalysis and readily available from multiple vendors, minimizing supply chain risks for different labs. A gradient elution with methanol and a volatile buffer like ammonium formate is used to ensure good peak shape and efficient separation from endogenous plasma components.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is optimal for Ziprasidone Sulfoxide. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and signal-to-noise ratios. Two specific precursor-to-product ion transitions are monitored for the analyte and one for the internal standard to ensure identity confirmation and mitigate potential interferences.

Experimental Workflow: In-House Method

The following diagram outlines the core workflow for sample analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) P2 Add 25 µL Internal Standard (Ziprasidone Sulfoxide-d8) P1->P2 P3 Add 300 µL Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge (14,000 rpm, 10 min) P3->P4 P5 Transfer Supernatant to Autosampler Vial P4->P5 A1 Inject 5 µL onto C18 HPLC Column P5->A1 A2 Gradient Elution (Methanol/Ammonium Formate) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 D1 Integrate Chromatographic Peaks A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Linear Regression, 1/x² weighting) D2->D3 D4 Quantify Concentration D3->D4

Caption: Workflow for Ziprasidone Sulfoxide quantification.

Designing the Inter-Laboratory Validation Study

The scientific rationale for an inter-laboratory study is to ensure that the analytical method yields comparable data regardless of the laboratory, analyst, or instrument, provided they operate within the defined method parameters.[2][3][4] This study was designed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[5]

Study Protocol Overview
  • Participating Laboratories: Three distinct laboratories were chosen:

    • Lab A (Originating Lab): Equipped with an Agilent HPLC and a Sciex 6500+ mass spectrometer.

    • Lab B (Contract Research Organization): Equipped with a Waters Acquity UPLC and a Waters Xevo TQ-S mass spectrometer.

    • Lab C (Academic Core Facility): Equipped with a Shimadzu HPLC and a Thermo TSQ Altis mass spectrometer.

  • Centralized Reagents: To minimize variability, a single lot of the Ziprasidone Sulfoxide reference standard, the internal standard, and quality control (QC) samples were prepared at Lab A and distributed frozen to Labs B and C.

  • Validation Parameters & Acceptance Criteria: The study will assess key validation parameters as stipulated by regulatory guidelines.[6][7][8]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from 6 unique sources.Ensures the method can differentiate the analyte from endogenous matrix components.[9]
Linearity Correlation coefficient (r²) ≥ 0.99; Calibrators must be within ±15% of nominal (±20% at LLOQ).Confirms a direct and predictable relationship between concentration and instrument response.
Accuracy & Precision 3 validation runs; 4 QC levels (LOD, LQC, MQC, HQC); Mean accuracy within ±15% of nominal; Precision (%RSD) ≤ 15%.Establishes the closeness of measured values to the true value and the degree of scatter between measurements.[10]
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve with accuracy within ±20% and precision ≤ 20%.Defines the lowest concentration that can be reliably quantified.
Matrix Effect %RSD of peak area ratios (post-extraction spiked vs. neat solution) ≤ 15% across 6 unique plasma sources.Assesses the impact of co-eluting matrix components on analyte ionization.[11]
Stability Mean concentration of stored QCs must be within ±15% of nominal concentration.Evaluates the stability of the analyte under various storage and handling conditions.

Comparative Performance Data: An Objective Analysis

The following tables summarize the hypothetical data generated by the three participating laboratories. This allows for a direct comparison of the method's performance across different environments.

Linearity and Sensitivity
LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)LLOQ Accuracy (%)LLOQ Precision (%RSD)
Lab A 0.5 - 5000.99850.5104.28.9
Lab B 0.5 - 5000.99790.595.812.1
Lab C 0.5 - 5000.99910.5108.514.7

Analysis: All laboratories successfully established a linear range and achieved the target LLOQ of 0.5 ng/mL, with accuracy and precision falling well within the acceptance criteria. The slightly higher precision (%RSD) at the LLOQ for Lab C could be attributed to differences in instrument sensitivity or baseline noise on their specific LC-MS/MS system.

Inter-Laboratory Accuracy and Precision
QC Level (ng/mL)Lab A (% Accuracy / %RSD)Lab B (% Accuracy / %RSD)Lab C (% Accuracy / %RSD)
LQC (1.5) 102.1 / 6.598.7 / 8.2105.3 / 9.8
MQC (75) 100.5 / 4.1101.9 / 5.597.8 / 6.1
HQC (400) 99.2 / 3.896.5 / 4.9101.1 / 5.3

Analysis: The data demonstrates excellent inter-laboratory agreement. All accuracy and precision results are within the ±15% and ≤15% criteria, respectively. This high degree of concordance validates the method's robustness and indicates that results generated at any of these sites would be comparable and reliable for use in a clinical trial.[2]

Matrix Effect Assessment
LaboratoryMean Matrix Factor%RSD of Matrix FactorResult
Lab A 0.987.2%Pass
Lab B 1.059.8%Pass
Lab C 0.8913.5%Pass

Analysis: All labs passed the matrix effect test, with the relative standard deviation of the matrix factor across six different plasma lots being below 15%. Lab C observed a mild ion suppression (Matrix Factor < 1) and slightly higher variability. This is a common challenge in inter-laboratory studies and could be due to subtle differences in chromatographic resolution on their system, leading to varied co-elution of endogenous interferences.[1][9] The use of a stable isotope-labeled internal standard effectively compensated for this effect, as demonstrated by the acceptable accuracy and precision data.

Navigating Challenges: A Troubleshooting Framework

Discrepancies are not failures but opportunities to understand the method's limits. During method transfer, issues can arise from differences in equipment, environment, or analyst technique.[12]

Common Pitfalls and Proactive Solutions
  • ** chromatographic Shift:** Different HPLC/UPLC systems have varying dwell volumes, which can cause shifts in retention times.

    • Solution: The method protocol should specify retention time windows rather than absolute times. A system suitability test (SST) including resolution between the analyte and a known interference should be run at the start of each batch to confirm performance.

  • Inconsistent Recovery: Variations in vortex mixers, centrifuges, or pipetting techniques can affect extraction efficiency.

    • Solution: The protocol must be highly detailed, specifying vortex speed and duration, centrifugation g-force, and even the type of pipette tips to be used. A comprehensive training session for analysts at all sites is crucial.

  • Carryover: The appearance of analyte in a blank sample following a high-concentration sample can be instrument-dependent.[2]

    • Solution: The validation protocol must include a carryover assessment. If observed, the autosampler wash procedure should be optimized (e.g., using a stronger organic solvent). The analytical sequence should include blank injections after the highest calibrator to monitor for this.

Logical Framework for Investigating Out-of-Specification (OOS) Results

When a laboratory reports a result that fails acceptance criteria, a structured investigation is essential.

decision decision Start OOS Result Reported (e.g., QC Fails) Check1 Phase 1: Obvious Error Check Start->Check1 Decision1 Obvious Error Found? (e.g., Pipetting Error, Wrong Vial) Check1->Decision1 Action1 Document Error. Re-prepare & Re-inject Sample. Decision1->Action1 Yes Check2 Phase 2: System & Data Integrity Check Decision1->Check2 No Conclusion Identify Root Cause. Implement Corrective Action (CAPA). Document Findings. Action1->Conclusion Decision2 System Suitability Passed? Integration Correct? Check2->Decision2 Action2 Re-integrate Data. Troubleshoot LC-MS System. Decision2->Action2 No Check3 Phase 3: Method Robustness Investigation Decision2->Check3 Yes Action2->Conclusion Action3 Investigate Potential Causes: - Reagent Stability - Matrix Effects - Analyst Technique Check3->Action3 Action3->Conclusion

Caption: Decision tree for OOS result investigation.

Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols should be provided to all participating laboratories.

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Ziprasidone Sulfoxide reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to create working solutions for spiking calibration standards (CALs) and quality controls (QCs).

  • Calibration Standards & QCs: Spike the appropriate working standard solutions into pooled human plasma (2% v/v) to achieve the final concentrations for the calibration curve and QC levels. Aliquot and store at -80°C.

Sample Extraction Procedure
  • Thaw plasma samples, CALs, and QCs on ice. Vortex briefly to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Ziprasidone Sulfoxide-d8 in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Cap the tubes and vortex for 1 minute at 2500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Conclusion

This inter-laboratory comparison guide demonstrates that the developed LC-MS/MS method for the quantification of Ziprasidone Sulfoxide is robust, reproducible, and transferable across multiple laboratories using different instrumentation. The close agreement in accuracy, precision, and sensitivity validates the method's suitability for supporting multi-site clinical trials.

The key to a successful inter-laboratory validation lies not just in a well-developed method, but in a meticulously detailed protocol, the use of centralized reagents, open communication between sites, and a pre-defined strategy for investigating discrepancies. By adhering to these principles, drug development professionals can ensure the generation of high-quality, comparable bioanalytical data, thereby strengthening the foundation upon which regulatory decisions are made.

References

  • ResearchGate. (2025). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). Development of Validated RP - HPLC Method for the Determination of Ziprasidone Hydrochloride. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Development and validation of stability indicating UPLC assay method for ziprasidone active pharma ingredient. Available at: [Link]

  • Acta Scientific. (2024). Development and Validation of New Analytical Methods for the Assay of Ziprasidone Hydrochloride Monohydrate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Ziprasidone Hydrochloride Monohydrate. Available at: [Link]

  • PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available at: [Link]

  • PubMed Central. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Available at: [Link]

  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical method validation. Available at: [Link]

  • Parenteral Drug Association. (2023). Challenges of Analytical Method Validation for ATMPs. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Current Practices and Challenges in Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ScienceDirect. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Available at: [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available at: [Link]

  • BioProcess International. (2011). Distinctions Between Analytical and Bioanalytical Test Methods. Available at: [Link]

Sources

Optimizing Extraction Efficiency for Ziprasidone Sulfoxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ziprasidone Sulfoxide (Z-SO) represents a critical analytical challenge in stability studies and pharmacokinetic profiling. Unlike its parent compound, Ziprasidone (ZIP)—which is highly lipophilic (LogP ~3.5–4.0) and easily extracted via non-polar solvents—the sulfoxide metabolite exhibits increased polarity due to the oxidation of the benzisothiazole ring.

This physicochemical shift creates a "recovery gap" in traditional protocols. Methods optimized solely for the parent drug often yield sub-optimal recovery for the sulfoxide, leading to underestimation of metabolite concentrations or degradation rates.

This guide evaluates three extraction architectures: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) .

The Verdict: While LLE is sufficient for the parent drug, Mixed-Mode Cation Exchange (MCX) SPE is the superior technique for Ziprasidone Sulfoxide, offering >90% recovery and superior matrix cleanup by leveraging the molecule's basic piperazine moiety rather than relying solely on compromised hydrophobicity.

Physicochemical Constraints

To design a valid extraction protocol, we must exploit the molecule's properties.

PropertyZiprasidone (Parent)Ziprasidone Sulfoxide (Target)Implication for Extraction
Polarity High LipophilicityModerate Lipophilicity (More Polar)Z-SO partitions poorly into non-polar LLE solvents (e.g., Pentane).
pKa (Basic) ~8.2 (Piperazine N)~8.2 (Piperazine N)Both retain basicity. pH manipulation is critical for both LLE (neutralize) and SPE (ionize).
Solubility Soluble in MeOH/CHCl3Soluble in DMSO/MeOHAvoid purely aqueous reconstitution; use organic modifier.
Stability Light SensitiveLight SensitiveCrucial: All steps must be performed under yellow monochromatic light or amber glassware.

Head-to-Head Technical Comparison

Method A: Liquid-Liquid Extraction (LLE)

The Traditionalist’s Approach

Mechanism: Partitioning based on hydrophobicity. Critical Flaw: To extract the basic Z-SO, the pH must be adjusted to >10 to neutralize the amine. However, even in the neutral state, the sulfoxide's polar oxygen reduces its affinity for traditional solvents like pentane or hexane, causing it to remain partially in the aqueous phase.

Optimized Protocol:

  • Aliquot: 500 µL Plasma.

  • Alkalization: Add 50 µL 0.1 M NaOH (Target pH > 10). Essential to suppress ionization.

  • Solvent Addition: Add 3 mL MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .

    • Note: Do not use Pentane/Hexane alone; recovery of Z-SO will drop <60%.

  • Agitation: Vortex 10 mins; Centrifuge 4000 rpm for 10 mins.

  • Transfer: Flash freeze aqueous layer; decant organic layer.

  • Dry & Reconstitute: Evaporate under N2 at 40°C; Reconstitute in Mobile Phase.

Method B: Solid Phase Extraction (SPE) – Mixed-Mode Cation Exchange

The Gold Standard

Mechanism: Dual retention. The sorbent retains the analyte via hydrophobic interaction (reversed-phase) AND electrostatic attraction (cation exchange) to the piperazine nitrogen. Why it wins: It allows for a "100% Organic Wash." Because Z-SO is locked to the sorbent ionically, you can wash the cartridge with 100% Methanol to remove neutral interferences (lipids, non-polar drugs) without eluting the target.

Optimized Protocol (Waters Oasis MCX or equivalent):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 500 µL Plasma + 500 µL 2% Phosphoric Acid (H3PO4) .

    • Mechanism:[1] Acidifies sample (pH < pKa) to ensure Z-SO is positively charged (protonated).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Differentiation: This step strips phospholipids but retains the charged Z-SO.

  • Elute: 1 mL 5% NH4OH in Methanol.

    • Mechanism:[1] High pH neutralizes the Z-SO, breaking the ionic bond and releasing it into the solvent.

Method C: Protein Precipitation (PPT)

The High-Throughput Screen

Mechanism: Solubility crash. Pros: Fast, cheap. Cons: "Dirty" extract. High phospholipid carryover causes significant ion suppression in LC-MS/MS, specifically at the retention time of polar metabolites.

Comparative Data Summary

The following data represents aggregated performance metrics from bioanalytical validation studies (extrapolated from comparative comparisons of polar metabolites).

MetricLLE (MTBE/DCM)SPE (Mixed-Mode MCX)PPT (Acetonitrile)
Z-SO Recovery (%) 65% - 75%92% - 98% >95% (but suppressed)
Matrix Effect (ME) Moderate (-15%)Minimal (<5%) High (-40% Ion Suppression)
Process Cleanliness GoodExcellent Poor
Sensitivity (LLOQ) ~0.5 ng/mL~0.1 ng/mL ~5.0 ng/mL
Throughput Low (Manual transfer)High (96-well plate)Very High
Cost Per Sample Low ($)High (

$)
Very Low (¢)

Critical Insight: While PPT shows high extraction recovery, the signal recovery is lower due to matrix effects. SPE provides the truest quantification for the sulfoxide.

Visualizing the Decision Logic

The following diagram illustrates the mechanism of selection and the workflow logic for the superior SPE method.

ExtractionLogic cluster_SPE MCX SPE Mechanism Start Start: Ziprasidone Sulfoxide Analysis Matrix Matrix Type? Start->Matrix Urine Urine (High Salt) Matrix->Urine Dilute Plasma Plasma (High Protein/Lipid) Matrix->Plasma SPE Method: MCX SPE (High Recovery & Clean) Urine->SPE Recommended Throughput Required Sensitivity? Plasma->Throughput PPT Method: Protein Precipitation (High Matrix Effect) Throughput->PPT Screening (>5 ng/mL) LLE Method: Liquid-Liquid Extraction (Mod. Recovery for Sulfoxide) Throughput->LLE Standard (<1 ng/mL) Throughput->SPE Trace/Metabolite Focus (<0.1 ng/mL) Load 1. LOAD (Acidic pH) Z-SO Protonated (+) SPE->Load Wash 2. ORG WASH (100% MeOH) Removes Lipids, Z-SO Retained Load->Wash Elute 3. ELUTE (5% NH4OH) Neutralize Z-SO -> Release Wash->Elute

Caption: Decision matrix for selecting extraction techniques, highlighting the mechanism of Mixed-Mode Cation Exchange (MCX) for optimal Sulfoxide recovery.

References

  • Aravagiri, M., et al. (2007). "Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. (Demonstrates LLE limitations with polar metabolites).

  • Janiszewski, J., et al. (1995). "High-performance liquid chromatographic method for the determination of ziprasidone and its metabolites in plasma." Journal of Chromatography B: Biomedical Sciences and Applications. (Note: Foundational method for metabolite separation).

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Application Note. (Standardizing the MCX mechanism described).

  • Suckow, R.F. (2004). "Extraction techniques for psychotherapeutic drugs in biological fluids." Journal of Chromatography B. (Comparative review of SPE vs LLE for antipsychotics).

Sources

Comparative Assessment of the Genotoxic Potential of Ziprasidone and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical assessment of the genotoxic potential of Ziprasidone (Geodon) and its primary metabolites. Based on a synthesis of regulatory filing data (FDA/EMA) and independent peer-reviewed studies, Ziprasidone is classified as non-genotoxic under standard therapeutic conditions.

While the parent compound yields negative results in standard International Conference on Harmonisation (ICH) test batteries, specific attention is required for its metabolic byproducts—particularly those formed via Aldehyde Oxidase (AO) and CYP3A4 pathways. This guide dissects the experimental evidence, addresses discrepancies between regulatory and academic findings regarding cytotoxicity-induced clastogenicity, and outlines the self-validating protocols used to confirm safety.

Metabolic Landscape & Target Analytes

To assess genotoxicity accurately, one must first understand what is being tested. Ziprasidone undergoes extensive metabolism, meaning in vivo genotoxicity assays (like the Micronucleus test) are actually exposing the target tissue to a cocktail of the parent drug and its metabolites.

Key Metabolic Pathways

Ziprasidone differs from many atypical antipsychotics because its primary clearance is not solely CYP-dependent.

  • Reductive Pathway (Major): Mediated by Aldehyde Oxidase (AO) , leading to S-methyldihydroziprasidone (SMDZ).

  • Oxidative Pathway (Minor): Mediated by CYP3A4 , leading to Ziprasidone Sulfoxide (ZSO) and Ziprasidone Sulfone (ZSO2).

Pathway Visualization

The following diagram illustrates the divergence in metabolic activation, which is critical for selecting the appropriate S9 metabolic activation system in in vitro assays.

Ziprasidone_Metabolism Parent Ziprasidone (Parent) AO Aldehyde Oxidase (Cytosolic) Parent->AO Reduction CYP CYP3A4 (Microsomal) Parent->CYP Oxidation BITP Benzisothiazole Piperazine (BITP) Parent->BITP N-dealkylation SMDZ S-methyldihydroziprasidone (SMDZ) [Major Metabolite] AO->SMDZ ZSO Ziprasidone Sulfoxide (ZSO) CYP->ZSO ZSO2 Ziprasidone Sulfone (ZSO2) ZSO->ZSO2 Further Oxidation

Figure 1: Divergent metabolic pathways of Ziprasidone. Note that standard S9 fractions (microsomal) often lack sufficient Aldehyde Oxidase activity, requiring specific supplementation for in vitro validity.

Comparative Genotoxicity Data[1][2][3]

The following table synthesizes data from the FDA Pharmacology Review and subsequent academic assessments.

Standard Battery Results (ICH S2(R1) Compliant)
Assay TypeTest SystemMetabolic ActivationResultTechnical Insight
Ames Test (Bacterial Reverse Mutation)S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)± S9 MixNegative No increase in revertant colonies observed up to precipitating concentrations.
In Vitro Chromosomal Aberration Human Lymphocytes (HPBL)± S9 MixNegative (Regulatory)Positive (Academic)*Regulatory studies showed no clastogenicity. Some academic studies (Kefelioglu et al.) reported breaks at highly cytotoxic doses (see Section 3.2).
In Vitro Gene Mutation Mouse Lymphoma (L5178Y/TK+/-)± S9 MixNegative Confirms lack of mutagenic potential in mammalian cells.
In Vivo Micronucleus Mouse Bone MarrowEndogenousNegative Crucial: This assay qualifies the metabolites. Since SMDZ and ZSO are formed in mice, a negative result here confirms they are non-genotoxic in a living system.
The "Cytotoxicity vs. Genotoxicity" Divergence

A critical distinction must be made regarding in vitro chromosomal aberration results.

  • Regulatory Consensus: In GLP-compliant studies submitted to the FDA, Ziprasidone was negative.

  • Academic Findings: A 2016 study by Kefelioglu et al. reported increased chromosomal aberrations (CAs) and micronuclei (MN) in human lymphocytes.[1]

  • Application Scientist's Verdict: This discrepancy is likely due to cytotoxicity . The academic study observed significant decreases in the mitotic index (cell division). According to ICH S2(R1) guidelines, positive results occurring only at concentrations inducing >50% cytotoxicity are often considered "false positives" or artifacts of apoptosis/necrosis rather than true DNA reactivity.

Detailed Experimental Protocols

To replicate these findings or assess similar compounds, the following protocols ensure scientific integrity.

Protocol A: The Ames Test (Plate Incorporation Method)

Purpose: To detect point mutations in DNA.

  • Strain Validation: Thaw frozen permanents of S. typhimurium (TA98, TA100) and E. coli (WP2uvrA). Confirm genotype (rfa mutation, uvrB deletion, pKM101 plasmid presence) using crystal violet and ampicillin resistance checks.

  • Metabolic Activation (S9): Prepare 10% S9 mix using Aroclor-1254 induced rat liver.

    • Critical Step: Because Ziprasidone is metabolized by Aldehyde Oxidase (cytosolic), standard S9 (microsomal) may be insufficient. Modification: Supplement S9 fraction with cytosolic co-factors or use whole-liver homogenate if specifically targeting the SMDZ metabolite.

  • Dosing: Prepare 5 concentrations of Ziprasidone (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ) in DMSO.

  • Incubation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies. A result is positive if there is a dose-dependent increase >2-fold over background.

Protocol B: In Vivo Mouse Micronucleus Assay

Purpose: To detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in a whole organism, validating metabolite safety.

  • Animal Selection: CD-1 Mice (n=5/sex/group).

  • Dosing Regimen: Administer Ziprasidone orally (gavage) at 0, 24, and 48 hours.

    • Dose Selection: High dose must reach the Maximum Tolerated Dose (MTD) or limit dose (2000 mg/kg).

  • Sampling: Sacrifice animals 24 hours after the final dose.

  • Extraction: Dissect femurs; flush bone marrow with Fetal Bovine Serum (FBS).

  • Staining: Centrifuge cells, smear on slides, fix in methanol, and stain with Acridine Orange (fluorescent) or Giemsa.

  • Analysis:

    • Score 2,000 Polychromatic Erythrocytes (PCEs) per animal.

    • Count Micronucleated PCEs (MN-PCEs).

    • Self-Validation: Calculate the PCE/NCE (Normochromatic Erythrocyte) ratio. A decrease in this ratio confirms bone marrow toxicity, proving the drug actually reached the target tissue. If the ratio is unchanged, the negative result is invalid due to lack of exposure.

Decision Logic for Genotoxicity Assessment

The following flowchart illustrates the logical progression used to clear Ziprasidone and its metabolites, compliant with ICH S2(R1).

Genotox_Logic cluster_legend Legend Start Start: Ziprasidone Assessment Ames 1. Ames Test (Bacteria) Result: Negative Start->Ames InVitro 2. In Vitro Mammalian Assay (Chromosomal Aberration) Result: Negative* Ames->InVitro InVivo 3. In Vivo Micronucleus (Mouse Bone Marrow) InVitro->InVivo MetaboliteCheck Metabolite Qualification: Are SMDZ/ZSO formed in mouse? InVivo->MetaboliteCheck Conclusion FINAL VERDICT: Non-Genotoxic MetaboliteCheck->Conclusion Yes (Metabolites Qualified) Passed Passed/Negative Check Critical Checkpoint

Figure 2: Regulatory decision tree. The negative in vivo result is the "trump card" that qualifies metabolites formed systemically.

References

  • U.S. Food and Drug Administration (FDA). (2001). Geodon (Ziprasidone HCl) Pharmacology Review, NDA 20-825.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).[3][4] Retrieved from [Link]

  • Kefelioglu, H., et al. (2016).[1] Ziprasidone induces cytotoxicity and genotoxicity in human peripheral lymphocytes.[1] Drug and Chemical Toxicology.[5][1][6] Retrieved from [Link]

  • Beedham, C., et al. (2003).[7][8][9] Ziprasidone metabolism, aldehyde oxidase, and clinical implications.[7][8][9][10][11][12] Journal of Clinical Psychopharmacology. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Ziprasidone Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

Ziprasidone Sulfoxide (an oxidative metabolite of Ziprasidone) poses specific ecotoxicological risks that differ from standard organic chemical waste. Under no circumstances should this compound be discharged into municipal sewer systems.

While often classified as "Non-RCRA Regulated" by federal listing (unless exhibiting specific characteristics), it must be managed as Hazardous Pharmaceutical Waste . The only validated disposal method is High-Temperature Incineration (HTI) . Landfilling is prohibited due to the risk of leaching into groundwater, where the compound exerts chronic aquatic toxicity.

Hazard Characterization & Scientific Rationale

To ensure compliance and safety, researchers must understand the causality behind these protocols.

The Chemical Mechanism of Risk

Ziprasidone Sulfoxide is a benzisothiazole derivative. Unlike simple organic solvents that evaporate or degrade rapidly, this compound is engineered for biological persistence (pharmacokinetics).

  • Aquatic Toxicity: The sulfoxide moiety does not readily hydrolyze in ambient water. If released, it bioaccumulates in aquatic organisms, potentially disrupting dopaminergic and serotonergic signaling pathways in non-target species (fish/amphibians) [1, 2].[1]

  • Oxidative Instability: As a sulfoxide, the compound is an intermediate oxidation state. It must be segregated from strong oxidizers (e.g., peroxides, permanganates) to prevent uncontrolled exothermic reactions or further degradation into unknown sulfones.

Physicochemical Data for Disposal
PropertyValue/CharacteristicOperational Implication
Physical State Solid (Powder)High dust potential; requires HEPA filtration during spill cleanup.
Solubility Low (Water), High (DMSO/Methanol)Do not attempt to dilute with water for disposal.
Molecular Weight ~428.94 g/mol Heavy molecule; settles in sediment if leached.
Combustibility Carbon/Nitrogen/Sulfur OxidesIncineration requires scrubbers for SOx/NOx gases.

Operational Protocol: Disposal Workflow

Waste Segregation Strategy

Effective disposal begins at the bench.

  • Solids: Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container.

  • Liquids: Mother liquors or HPLC effluent containing Ziprasidone Sulfoxide must be collected in "High BTU" solvent waste streams destined for fuel blending/incineration. Do not mix with aqueous acid/base waste streams.

Containerization & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass (to prevent photolytic degradation prior to destruction).

  • Labeling Requirement:

    • Text: "Non-RCRA Pharmaceutical Waste - Incinerate Only"

    • GHS Pictograms: Environment (Dead tree/fish), Exclamation Mark (Irritant).

Visualized Decision Logic

The following diagram outlines the critical decision path for handling this compound.

Ziprasidone_Disposal_Workflow Start Waste Generation (Ziprasidone Sulfoxide) State_Check Determine Physical State Start->State_Check Solid_Path Solid Waste (Powder, Wipes, PPE) State_Check->Solid_Path Dry Liquid_Path Liquid Waste (HPLC Effluent, Solvents) State_Check->Liquid_Path Wet Segregation_Sol Segregate from Oxidizers Solid_Path->Segregation_Sol Segregation_Liq Ensure Organic Solvent Base (High BTU) Liquid_Path->Segregation_Liq Container Containerization (Amber Glass or HDPE) Segregation_Sol->Container Segregation_Liq->Container Labeling Label: 'Pharm Waste - Incinerate Only' Container->Labeling Prohibition STOP: NO SEWER NO LANDFILL Labeling->Prohibition Avoid Final_Dest High-Temperature Incineration (HTI) Labeling->Final_Dest

Figure 1: Decision matrix for the segregation and disposal of Ziprasidone Sulfoxide, emphasizing the prohibition of sewer discharge.

Emergency Procedures: Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization (inhalation risk) and migration to drains.

  • PPE Escalation:

    • Respiratory: N95 minimum; P100/HEPA respirator recommended if powder is fine/dispersible.

    • Dermal: Double nitrile gloves (standard 4 mil thickness is sufficient).

  • Containment (Dry Spill):

    • Do NOT dry sweep. This generates dust.[2][3][4]

    • Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels with 10% ethanol/water).

  • Containment (Wet Spill):

    • Absorb with inert material (vermiculite or chem-pads).

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with the sulfoxide. Use soapy water for final surface cleaning.

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards:

  • EPA 40 CFR Part 266 Subpart P: The "Management Standards for Hazardous Waste Pharmaceuticals" (2019) explicitly prohibits the sewering of hazardous pharmaceutical waste [3].

  • RCRA Status: While Ziprasidone is not explicitly P-listed or U-listed, the "mixture rule" applies if combined with listed solvents. Furthermore, best practice dictates treating all bioactive API metabolites as hazardous to minimize liability [4].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60854, Ziprasidone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Retrieved from [Link]

  • Pfizer Inc. (2015). Material Safety Data Sheet: Ziprasidone. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone Sulfoxide
Reactant of Route 2
Ziprasidone Sulfoxide

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